2-Amino-5-(trifluoromethyl)benzonitrile
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCIALUBLCAXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504864 | |
| Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-08-5 | |
| Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-cyanobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. 2-Amino-5-(trifluoromethyl)benzonitrile, a crystalline solid at room temperature, is a key aromatic building block that combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of the aminobenzonitrile scaffold. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals. The presence of the amino, cyano, and trifluoromethyl groups on the same benzene ring offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and kinase inhibitors[2][3][4].
Physicochemical and Safety Properties
A thorough understanding of the physicochemical and safety properties of a chemical intermediate is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6526-08-5 | [5][6][7] |
| Molecular Formula | C₈H₅F₃N₂ | [5][6][7] |
| Molecular Weight | 186.13 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Melting Point | 72-74 °C | [7] |
| Boiling Point | 268.5 °C at 760 mmHg | [5] |
| Storage Temperature | 4°C, protect from light | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing trifluoromethylated aniline derivative. The two most common and industrially relevant methods are the Sandmeyer reaction and palladium-catalyzed cyanation.
The Sandmeyer Reaction: A Classic Approach
The Sandmeyer reaction is a well-established method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate[8][9][10][11]. This method is often favored for its cost-effectiveness and the ready availability of starting materials.
Reaction Scheme:
A conceptual workflow for the Sandmeyer reaction.
Mechanistic Insights:
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine of the starting material, such as a trifluoromethylated aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt[11]. The diazonium group (-N₂⁺) is an excellent leaving group.
-
Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas[8][10]. The reaction is typically heated to drive it to completion. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction and is believed to proceed through a radical mechanism[8].
Palladium-Catalyzed Cyanation: A Modern and Versatile Alternative
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The cyanation of aryl halides or triflates is a prime example of this versatility.
Reaction Scheme:
A simplified catalytic cycle for palladium-catalyzed cyanation.
Mechanistic Insights:
The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 2-bromo-4-(trifluoromethyl)aniline) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Transmetalation: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the Pd(II) complex, displacing the halide. The choice of cyanide source is critical for safety and reactivity, with less toxic alternatives to sodium or potassium cyanide being preferred in modern protocols.
-
Reductive Elimination: The desired this compound is formed as the Pd(II) complex undergoes reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of a structurally similar compound, 2-amino-5-(trifluoromethoxy)benzonitrile, adapted to provide a plausible and detailed method for the synthesis of this compound via a palladium-catalyzed cyanation. This protocol is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.
Reaction: Cyanation of 2-bromo-4-(trifluoromethyl)aniline
Materials and Reagents:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (to a concentration of ~0.5 M) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Characterization and Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm, with coupling patterns influenced by the positions of the substituents. The amino group protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the C-F stretching of the trifluoromethyl group (in the region of 1100-1350 cm⁻¹)[8][15].
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (186.13 g/mol ).
Applications in Pharmaceutical Research and Development
This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies such as kinase inhibitors[2][3]. The trifluoromethyl group enhances the metabolic stability and cell permeability of drug candidates, while the aminobenzonitrile core provides a versatile scaffold for further chemical modifications[16].
A prominent example of the utility of a closely related isomer, 4-amino-2-(trifluoromethyl)benzonitrile, is in the synthesis of Bicalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer[17][18]. This underscores the importance of the aminobenzonitrile scaffold bearing a trifluoromethyl group in the development of oncology drugs.
Furthermore, the 2-aminobenzonitrile moiety is a key pharmacophore in a variety of kinase inhibitors. The amino group can act as a hydrogen bond donor, while the nitrile group can serve as a hydrogen bond acceptor, facilitating strong and specific interactions with the target protein's active site. The trifluoromethyl group can provide additional hydrophobic interactions and improve the overall pharmacokinetic profile of the drug candidate. Research in this area is ongoing, with many novel kinase inhibitors incorporating similar structural motifs being investigated for the treatment of various cancers and inflammatory diseases[4][19][20].
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis, achievable through robust methods like the Sandmeyer reaction and palladium-catalyzed cyanation, provides access to a versatile building block. The unique combination of a trifluoromethyl group and an aminobenzonitrile scaffold imparts desirable properties for the development of novel therapeutics, particularly in the field of oncology. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the necessary knowledge to effectively utilize this valuable compound in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 6526-08-5 [sigmaaldrich.com]
- 6. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]
- 7. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Benzonitrile, 2-amino- [webbook.nist.gov]
- 16. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 17. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 18. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-Amino-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(trifluoromethyl)benzonitrile
Authored by a Senior Application Scientist
Foreword: A Molecule of Interest in Modern Medicinal Chemistry
This compound, a substituted aromatic nitrile, represents a cornerstone building block in contemporary drug discovery and development. Its unique electronic and structural features, conferred by the interplay of an amino group, a nitrile moiety, and a trifluoromethyl substituent, make it a versatile scaffold for the synthesis of pharmacologically active agents. This guide provides a comprehensive overview of its core physicochemical properties, offering not only empirical data but also the underlying scientific rationale for its behavior and the experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this important chemical entity.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical compound is to establish its identity and structure. This compound is an aromatic compound based on a benzene ring, substituted with an amino (-NH₂), a cyano (-C≡N), and a trifluoromethyl (-CF₃) group.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Amino-3-cyanobenzotrifluoride, 2-Cyano-4-(trifluoromethyl)aniline | [1][2] |
| CAS Number | 6526-08-5 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.14 g/mol | [3] |
| InChI Key | ZLCIALUBLCAXPL-UHFFFAOYSA-N |
The strategic placement of these functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, which are critical determinants of its behavior in both chemical and biological systems. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, contrasted with the electron-donating amino group, creates a unique electronic landscape that influences its properties.
Key Physicochemical Properties: A Tabulated Summary
The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of this compound.
| Property | Value | Experimental Context and Rationale |
| Physical Form | Solid | |
| Melting Point | 72-74 °C | The defined melting point range suggests a crystalline solid with a relatively high degree of purity. This property is crucial for formulation development, particularly for solid dosage forms. |
| Boiling Point | 268.5 °C at 760 mmHg | This relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and trifluoromethyl groups. A lower boiling point of 95-115 °C has also been reported, which may correspond to a different pressure or be an error.[1] |
| Density | 1.4 ± 0.1 g/cm³ | The density is important for process chemistry calculations, such as reactor volume and mass transfer considerations.[1] |
| Flash Point | 116.2 °C | This value is a critical safety parameter, indicating the lowest temperature at which the vapor can ignite in the presence of an ignition source.[1] |
| Water Solubility | Low solubility | The presence of the hydrophobic trifluoromethyl group and the aromatic ring significantly reduces aqueous solubility. While the amino and nitrile groups can participate in hydrogen bonding, their effect is outweighed.[4] |
| Organic Solvent Solubility | Soluble in some organic solvents | The molecule's mixed polarity allows for solubility in a range of organic solvents. This is a key consideration for its use in synthesis and for purification methods like chromatography.[4] |
| pKa (Predicted) | -0.02 ± 0.10 | The predicted pKa of the protonated amino group is very low due to the strong electron-withdrawing effects of the adjacent nitrile and the trifluoromethyl group on the ring, making the amino group significantly less basic than aniline.[2] |
| LogP (XLogP3) | 2.4 | This value indicates a moderate degree of lipophilicity, suggesting the compound can readily cross cell membranes, a desirable property for many drug candidates.[1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.[5] Below is a guide to the expected spectroscopic features of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.[6] For this molecule, the key diagnostic peaks are:
-
N-H Stretch: Two sharp to medium peaks are expected in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.
-
C≡N Stretch: A strong, sharp absorption band is anticipated around 2220-2240 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitriles.[7]
-
C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]
-
¹H NMR: The aromatic region (typically δ 6.5-8.0 ppm) will show a complex splitting pattern corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct signals, with their chemical shifts reflecting the electron-donating and -withdrawing nature of the attached groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[8]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186.
-
Fragmentation: Common fragmentation pathways for aromatic nitriles may involve the loss of HCN (m/z 27) or other small neutral molecules. The trifluoromethyl group is relatively stable but can also be involved in fragmentation.
Experimental Protocols: A Practical Approach
To ensure the trustworthiness of data, robust and validated experimental protocols are essential. Here, we provide a detailed methodology for determining the kinetic solubility of this compound, a critical parameter in early drug discovery.[9]
Determination of Kinetic Aqueous Solubility by High-Throughput Screening (HTS)
Causality Behind Experimental Choices: Kinetic solubility is often determined in early drug discovery as it provides a rapid assessment of a compound's dissolution and precipitation behavior under non-equilibrium conditions, which can be more representative of the initial stages of drug absorption in the body.[10] Dimethyl sulfoxide (DMSO) is commonly used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The subsequent dilution into an aqueous buffer simulates the transition of a drug from a concentrated form into the aqueous environment of the gastrointestinal tract.
Experimental Workflow Diagram:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous buffer plate. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a pseudo-equilibrium.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[11]
-
HPLC-UV Analysis (for higher accuracy): a. Filter the contents of each well through a filter plate to remove any precipitated solid. b. Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the compound remaining in solution. c. The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration of the saturated solution after precipitation has occurred.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling.[12][13][14]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]
Applications and Significance in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and nitrile groups provide versatile handles for further chemical modifications. It has been utilized in the development of:
-
Non-steroidal androgen receptor modulators: These are important in the treatment of prostate cancer.[15]
-
Anticancer agents: The benzonitrile scaffold is present in numerous compounds with demonstrated antiproliferative activity.[15]
Conclusion
This compound is a molecule with a rich physicochemical profile that underpins its utility in medicinal chemistry. A thorough understanding of its properties, from its melting point and solubility to its spectroscopic fingerprint, is crucial for its effective application in the synthesis and development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. rheolution.com [rheolution.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.at [fishersci.at]
- 14. fishersci.com [fishersci.com]
- 15. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-5-(trifluoromethyl)benzonitrile
Introduction: The Structural Significance of 2-Amino-5-(trifluoromethyl)benzonitrile
This compound, with CAS Number 6526-08-5, is a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), a nitrile (-C≡N), and a trifluoromethyl (-CF₃) group. This unique combination of electron-donating (amino) and strongly electron-withdrawing (nitrile, trifluoromethyl) groups creates a molecule with distinct chemical reactivity and a rich spectroscopic fingerprint.
Understanding this fingerprint is paramount for researchers in process development and quality control, as it allows for unambiguous identification, purity assessment, and structural confirmation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a predictive yet robust profile for laboratory use.
Molecular Structure and Spectroscopic Overview
The strategic placement of substituents on the aromatic ring dictates the expected spectral output. The amino group at position 2, the nitrile at position 1, and the trifluoromethyl group at position 5 create a specific substitution pattern that can be definitively confirmed through a combination of spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amino protons. The electron-withdrawing nature of the -CF₃ and -CN groups will generally shift the aromatic protons downfield, while the electron-donating -NH₂ group will cause an upfield shift, particularly for ortho and para protons.
-
Amino Protons (NH₂): A broad singlet is expected, typically in the range of δ 4.5-5.5 ppm. The chemical shift can vary with concentration and solvent due to hydrogen bonding.
-
Aromatic Protons (Ar-H):
-
H-6: This proton is ortho to the strongly electron-withdrawing -CF₃ group. It is expected to appear as a doublet or a narrow multiplet around δ 7.6-7.8 ppm.
-
H-4: This proton is meta to the -CF₃ group and ortho to the -NH₂ group. It will likely appear as a doublet of doublets around δ 7.4-7.6 ppm.
-
H-3: This proton is ortho to the -NH₂ group and will be the most upfield of the aromatic signals, appearing as a doublet around δ 6.8-7.0 ppm.
-
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.70 | d | ~2.0 | 1H | H-6 |
| ~7.50 | dd | ~8.5, 2.0 | 1H | H-4 |
| ~6.90 | d | ~8.5 | 1H | H-3 |
| ~5.00 | br s | - | 2H | -NH₂ |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The influence of the fluorine atoms is a key diagnostic feature. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the -CF₃ group (C-5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |
|---|---|---|
| ~152.0 | - | C-2 (C-NH₂) |
| ~135.0 | - | C-6 |
| ~132.0 | - | C-4 |
| ~124.0 | q, ¹JCF ≈ 272 | -CF₃ |
| ~122.0 | q, ²JCF ≈ 33 | C-5 |
| ~118.0 | - | C-3 |
| ~117.0 | - | -C≡N |
| ~98.0 | - | C-1 (C-CN) |
Note: The assignments for C-3 and C-1 are based on the strong shielding effect of the amino group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific sample.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) are required to achieve adequate signal-to-noise.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations from the amino, nitrile, and trifluoromethyl groups.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3480 - 3350 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |
| ~1620 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1580, ~1490 | Medium-Strong | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong, Broad | C-F Symmetric & Asymmetric Stretch | Trifluoromethyl (-CF₃) |
| ~830 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |
The presence of a sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group.[3][4] The very strong and broad absorptions between 1350 and 1100 cm⁻¹ are characteristic of the C-F bonds in the CF₃ group and are often the most intense features in the spectrum of fluorinated compounds.[5]
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound (Molecular Formula: C₈H₅F₃N₂), the exact mass is 186.0405 Da.
Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Table 4: Predicted Key Ions in EI-Mass Spectrum
| m/z | Proposed Fragment | Interpretation |
|---|---|---|
| 186 | [C₈H₅F₃N₂]⁺˙ | Molecular Ion (M⁺) |
| 167 | [C₈H₅F₂N₂]⁺ | Loss of a Fluorine radical (·F) |
| 159 | [C₇H₅F₃N]⁺˙ | Loss of Hydrogen Cyanide (HCN) |
| 117 | [C₈H₅N₂]⁺ | Loss of a Trifluoromethyl radical (·CF₃) |
The molecular ion at m/z 186 confirms the molecular weight.[1] A prominent fragmentation pathway likely involves the loss of a stable neutral molecule like HCN from the nitrile and adjacent amino group, leading to the ion at m/z 159. Another significant fragmentation would be the cleavage of the C-C bond between the ring and the trifluoromethyl group, resulting in the loss of a ·CF₃ radical (mass 69) to give an ion at m/z 117.[6]
Caption: Proposed primary fragmentation pathway in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a 30m DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100°C to 250°C at 10°C/min). Helium is typically used as the carrier gas.
-
Ionization and Mass Analysis: The eluent from the GC is directed into the ion source of the Mass Spectrometer, operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound. Identify the molecular ion and compare the fragmentation pattern with the predicted pathways.[7]
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on a logical workflow that integrates these techniques to build a complete structural and purity profile.
Caption: Workflow for the spectroscopic characterization of a chemical standard.
Conclusion
The spectroscopic analysis of this compound provides a unique and definitive fingerprint for its identification. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons, with characteristic C-F couplings providing a key signature. FT-IR spectroscopy rapidly verifies the presence of the essential amino, nitrile, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. Together, these techniques form a robust analytical package for any researcher, scientist, or drug development professional working with this important chemical intermediate.
References
- 1. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzonitrile [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. benchchem.com [benchchem.com]
crystal structure analysis of 2-Amino-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-5-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a key building block in contemporary drug discovery and materials science. While a definitive single-crystal X-ray structure has yet to be publicly reported, this document leverages established principles of crystallography, spectroscopic data from close analogs, and established synthesis methodologies to construct a robust analytical framework. We will explore the synthesis, physicochemical properties, and spectroscopic signature of this compound. The core of this guide presents a predictive analysis of its crystalline architecture, focusing on the intermolecular forces that dictate its solid-state structure. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
This compound belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The aminobenzonitrile scaffold is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] The strategic incorporation of a trifluoromethyl (-CF3) group offers profound advantages in drug design. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making it a valuable substituent in the development of novel therapeutics.[2] Consequently, understanding the fundamental solid-state properties and intermolecular interactions of this compound is crucial for its effective utilization in the synthesis of next-generation pharmaceuticals.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through various established synthetic routes for benzonitrile derivatives. A plausible and commonly employed method involves a multi-step process starting from a readily available precursor.
Experimental Protocol: A Representative Synthesis
A feasible synthetic route for this compound is a three-step process involving positioning bromination, cyano group replacement, and aminolysis substitution, adapted from methods for analogous compounds.[3]
-
Positioning Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to yield 4-fluoro-2-methyl bromobenzene trifluoride.
-
Cyano Group Displacement: The resulting compound undergoes a reaction with cuprous cyanide in a quinoline solvent to replace the bromine with a cyano group, forming 4-fluoro-2-trifluoromethyl cyanobenzene.
-
Aminolysis Substitution: The final step involves the reaction of 4-fluoro-2-trifluoromethyl cyanobenzene with ammonia in an ethanol solution under heat and pressure to yield the final product, this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₃N₂ | [4][5] |
| Molecular Weight | 186.13 g/mol | [4][5] |
| Melting Point | 72-74 °C | [6] |
| Appearance | Solid | [1][5] |
| CAS Number | 6526-08-5 | [1][2] |
Spectroscopic Analysis: A Predictive Approach
While specific spectroscopic data for this compound is not extensively published, a detailed analysis of the closely related analog, 2-amino-5-fluorobenzonitrile, provides a strong foundation for predicting its key spectral features.[7]
FT-IR and Raman Spectroscopy
The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its functional groups:
-
N-H Stretching: The amino group is expected to exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
-
C≡N Stretching: The nitrile group will show a strong, sharp absorption band in the 2220-2260 cm⁻¹ range.
-
C-F Stretching: The trifluoromethyl group will produce strong absorption bands in the 1100-1350 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: The benzene ring will have characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
The primary difference between the spectra of 2-amino-5-fluorobenzonitrile and the title compound will be the presence of the strong, complex C-F stretching bands characteristic of the -CF3 group, replacing the C-F stretching band of the single fluorine substituent.
In-Depth Crystal Structure Analysis: A Hypothetical Framework
As of this writing, a definitive single-crystal X-ray diffraction study of this compound has not been reported in the public domain. However, based on the crystal structures of analogous aminobenzonitrile derivatives, we can construct a detailed and scientifically grounded prediction of its solid-state architecture.
Hypothetical Experimental Workflow for Crystal Structure Determination
The determination of a crystal structure follows a well-defined experimental path, from crystal growth to data refinement. The workflow for this compound would be as follows:
Predicted Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will likely be dominated by a network of hydrogen bonds and other non-covalent interactions. Based on studies of similar structures, the following interactions are anticipated:
-
N-H···N Hydrogen Bonding: The primary and most predictable interaction will be hydrogen bonds between the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. This is a common and robust motif in aminobenzonitriles that often leads to the formation of chains or dimers.
-
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing trifluoromethyl group may influence the nature of this stacking.
-
C-H···F and C-H···π Interactions: Weaker C-H···F and C-H···π hydrogen bonds are also expected to contribute to the overall three-dimensional packing of the molecules.
The interplay of these interactions will determine the final crystal system and space group. Small organic molecules like this often crystallize in monoclinic or orthorhombic systems.
Potential for Polymorphism
It is plausible that this compound could exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs would have the same chemical composition but different crystal lattice arrangements, which can significantly impact physical properties such as solubility, melting point, and bioavailability. For drug development professionals, understanding and controlling polymorphism is critical for ensuring consistent product performance.
Structure-Property Relationships in Drug Development
The molecular and predicted crystal structure of this compound has direct implications for its application in drug development. The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrile group) in a relatively rigid scaffold makes it an excellent starting point for designing molecules that can fit into specific protein binding pockets.
The trifluoromethyl group is particularly important. Its strong electron-withdrawing nature can modulate the pKa of the amino group and influence the electronic properties of the aromatic ring. Furthermore, its lipophilicity can enhance cell membrane permeability, a key factor in drug absorption.
Illustrative Signaling Pathway: Kinase Inhibition
Benzonitrile derivatives have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in diseases like cancer.[8] A hypothetical drug candidate derived from this compound could be designed to target a specific kinase in a cancer-related signaling pathway.
Conclusion
This compound is a molecule of significant strategic importance for the development of new pharmaceuticals and advanced materials. While its definitive crystal structure remains to be elucidated, a thorough analysis of its molecular features and comparison with related compounds allows for a robust, predictive understanding of its solid-state properties. The interplay of strong N-H···N hydrogen bonding and other non-covalent interactions is expected to define its crystal packing. This guide provides a foundational understanding that can inform the rational design of novel, high-performance molecules based on this versatile scaffold.
References
- 1. This compound | 6526-08-5 [sigmaaldrich.com]
- 2. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]
- 3. Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 5. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 6. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 6526-08-5|this compound|BLD Pharm [bldpharm.com]
The Solubility Profile of 2-Amino-5-(trifluoromethyl)benzonitrile: A Guide for Drug Development Professionals
An In-depth Technical Guide
Introduction: Solubility as a Cornerstone of Pharmaceutical Development
In the journey of a new chemical entity (NCE) from laboratory bench to patient bedside, its physicochemical properties dictate the path forward. Among these, solubility is a paramount parameter, acting as a gatekeeper for bioavailability and therapeutic efficacy.[1][2][3] A drug must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1][4] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability, high dose requirements, and potential gastrointestinal toxicity.[1] With over 40% of NCEs being practically insoluble in water, understanding and characterizing the solubility profile of a compound is a critical, non-negotiable step in modern drug discovery and development.[1][4]
This guide provides an in-depth technical overview of the solubility profile of 2-Amino-5-(trifluoromethyl)benzonitrile (CAS No. 6526-08-5), a key fluorinated building block in medicinal chemistry. Its unique structure, featuring an aromatic ring substituted with an amino, a nitrile, and a trifluoromethyl group, presents a complex and informative case study in solubility behavior. We will explore theoretical prediction models, experimental determination protocols, and the underlying molecular interactions that govern its dissolution in a range of common solvents, providing researchers and formulation scientists with the foundational knowledge required for its effective application.
Physicochemical Characteristics
A molecule's fundamental physical and chemical properties provide the first clues to its solubility behavior. This compound is a solid at room temperature with a distinct set of characteristics that influence its interaction with various solvents.[5]
| Property | Value | Source |
| CAS Number | 6526-08-5 | [6] |
| Molecular Formula | C₈H₅F₃N₂ | [5][6] |
| Molecular Weight | 186.13 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 72-74 °C | [6] |
| Boiling Point | 268.5 °C at 760 mmHg | |
| XLogP3 | 2.4 | [6] |
| Polar Surface Area (PSA) | 49.8 Ų | [6] |
The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that while it has non-polar character, the polar amino and nitrile groups will also play a significant role in its solubility.
Deconstructing the Molecule: Structural Influences on Solubility
The solubility of this compound is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent. Understanding these contributions is key to predicting its behavior.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. jmpas.com [jmpas.com]
- 4. ucd.ie [ucd.ie]
- 5. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzonitrile (CAS 6526-08-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Fluorinated Intermediate
2-Amino-5-(trifluoromethyl)benzonitrile, identified by CAS number 6526-08-5, is a highly significant fluorinated aromatic compound. It serves as a critical building block in the synthesis of complex organic molecules, most notably in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional structure—comprising an amine, a nitrile, and a trifluoromethyl group—makes it a versatile and valuable precursor for creating high-value active ingredients.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is a cornerstone of modern medicinal chemistry, known for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of the amino and nitrile groups on the benzonitrile scaffold provides reactive handles for a variety of chemical transformations, enabling its integration into complex synthetic pathways.
This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust industrial synthesis protocol, its pivotal role in pharmaceutical manufacturing, and detailed methods for its analytical characterization and safe handling.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe laboratory and industrial handling. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 6526-08-5 |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Appearance | Solid |
| Melting Point | 72-74 °C |
| Boiling Point | 95-115 °C at 0.4 mmHg |
| Synonyms | 4-Amino-3-cyanobenzotrifluoride, 2-Cyano-4-(trifluoromethyl)aniline |
Industrial Synthesis Pathway
The most economically viable and scalable synthesis of this compound is a three-step process starting from m-trifluoromethyl fluorobenzene. This route, detailed in patent literature, is designed for high yield and purity, achieving over 99% purity with a total yield of 73-75%.[2][3] The process involves a regioselective bromination, followed by a cyanation reaction, and finally, an ammonolysis to install the key amino group.
Detailed Experimental Protocol (Conceptual Laboratory Adaptation)
The following protocol is a conceptual adaptation of the patented industrial process, suitable for a laboratory setting.[2][3]
Step 1: Regioselective Bromination of m-Trifluoromethyl Fluorobenzene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. Add dibromohydantoin portion-wise over a period of time to control the exothermic reaction. The molar ratio of dibromohydantoin to the starting material should be approximately 0.6:1.[2]
-
Monitoring and Workup: Maintain the reflux for 5-7 hours. Monitor the reaction progress by Gas Chromatography (GC). Upon completion, cool the reaction mixture and quench with an ice-water solution. The product, 4-fluoro-2-(trifluoromethyl)bromobenzene, will separate and can be isolated.
Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene
-
Setup: In a reaction vessel suitable for high-temperature reflux, charge quinoline and cuprous cyanide (CuCN). The molar ratio of CuCN to the brominated intermediate should be approximately 1.1:1.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step dropwise to the refluxing mixture.
-
Monitoring and Workup: Continue to reflux for approximately 20-22 hours. The reaction can be monitored by GC. After completion, the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, is isolated via steam distillation.[3]
Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Setup: In a sealed pressure vessel (autoclave), dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol.
-
Reaction: Add liquid ammonia to the vessel. The molar ratio of ammonia to the nitrile is typically around 1.5:1.[2] Seal the vessel and heat to 120-122 °C for 8-10 hours. The internal pressure will increase significantly.
-
Workup and Purification: After cooling the vessel to room temperature and carefully venting the excess ammonia, the crude product will precipitate from the solution. The crude solid can be collected by filtration. Final purification is achieved by recrystallization from a suitable solvent like toluene to yield high-purity this compound.[3]
Applications in Drug Development and Agrochemicals
Keystone Intermediate in the Synthesis of Bicalutamide
The most prominent application of this compound is as a pivotal intermediate in the synthesis of Bicalutamide , a non-steroidal antiandrogen medication used to treat prostate cancer.[4]
Synthetic Rationale:
In the synthesis of Bicalutamide, the amino group of this compound serves as a nucleophile to form an amide bond with a suitably activated propanoyl derivative.[5] The pre-existing trifluoromethyl and cyano groups on this intermediate are critical for the final drug's activity. The trifluoromethyl group enhances the compound's binding to the androgen receptor, while the cyano group is a key pharmacophoric feature of this class of antiandrogens. Using this advanced intermediate streamlines the synthesis, avoiding the need to introduce these functional groups at a later, more complex stage of the manufacturing process.
Potential in Agrochemical Synthesis
Trifluoromethylated aromatic compounds are a cornerstone of the modern agrochemical industry. The structural motifs present in this compound are found in a variety of active ingredients for pesticides, including herbicides, insecticides, and fungicides.[1][6] The trifluoromethyl group, in particular, is known to enhance the efficacy, bioavailability, and metabolic stability of these agents.[6] While specific public-domain examples of agrochemicals derived directly from this CAS number are less common than for its pharmaceutical applications, its structural similarity to other key agrochemical intermediates suggests its high potential in this field.
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its use in regulated industries. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quality control.
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting from 30% acetonitrile and increasing to 90% over 15 minutes.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a suitable solvent like acetonitrile to a concentration of about 0.5-1.0 mg/mL and filtered through a 0.45 µm filter before injection.
-
Expected Outcome: A major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the aromatic ring. The chemical shifts and coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring. The amino (-NH₂) protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.[9]
-
¹⁹F NMR: The fluorine NMR spectrum will show a strong singlet, confirming the presence of the -CF₃ group.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
In case of Contact:
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
Conclusion
This compound (CAS 6526-08-5) is a sophisticated and highly valuable chemical intermediate. Its well-defined synthesis and the strategic importance of its functional groups make it an indispensable component in the production of the life-saving anti-cancer drug Bicalutamide and a compound of high interest for the agrochemical sector. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in research and industrial applications.
References
- 1. China this compoundï¼CAS# 6526-08-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 2-Amino-5-(trifluoromethyl)benzonitrile Scaffold
An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the design of novel therapeutic agents hinges on the use of versatile and functionally rich molecular scaffolds. Among these, this compound has emerged as a cornerstone building block, prized for its unique combination of reactive sites and modulating substituents. This guide provides a comprehensive technical overview of this compound and its analogs, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic strategies, chemical properties, and diverse applications that underscore its value in the creation of advanced pharmaceuticals and agrochemicals.[1][2][3]
The strategic importance of this scaffold lies in the synergistic interplay of its three key functional groups:
-
The Trifluoromethyl (-CF3) Group: This highly electronegative and lipophilic moiety is a critical tool in drug design.[4] Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[1][5]
-
The Nitrile (-CN) Group: Far more than a simple functional group, the nitrile acts as a versatile synthetic handle, readily convertible into amides, carboxylic acids, or various heterocyclic systems. In a biological context, it often serves as a hydrogen bond acceptor or as a bioisostere for carbonyl groups or halogens, contributing to the molecule's pharmacokinetic profile.[6]
-
The Amino (-NH2) Group: This primary amine provides a crucial vector for synthetic diversification. It is a key nucleophile for building larger, more complex molecules and a common pharmacophoric element for establishing critical interactions, such as hydrogen bonds, with biological targets.
This unique trifecta of functional groups makes this compound and its analogs highly sought-after intermediates for developing novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Part 1: Synthesis of this compound and its Analogs
The synthesis of substituted aminobenzonitriles can be approached through several strategic routes, depending on the availability of starting materials and the desired substitution pattern. The primary challenge often lies in achieving correct regioselectivity for the three substituents on the benzene ring.
Common Synthetic Strategies
-
Cyanation of a Substituted Aniline: A prevalent method involves the introduction of the nitrile group onto a pre-existing trifluoromethyl-substituted aniline. This is often accomplished via a Sandmeyer-type reaction, where a diazonium salt derived from an amino group is displaced by a cyanide source, or through metal-catalyzed cyanation of an aryl halide. For instance, a bromo-substituted aniline can be treated with cuprous cyanide to yield the desired benzonitrile.[7]
-
Amination of a Substituted Benzonitrile: An alternative approach begins with a benzonitrile core that already contains the trifluoromethyl group and a suitable leaving group (e.g., a halogen). The amino group is then introduced through nucleophilic aromatic substitution or modern cross-coupling reactions, such as the Buchwald-Hartwig amination.[8]
-
Multi-Step Synthesis via Nitration and Reduction: For more complex analogs or when direct precursors are unavailable, a multi-step sequence is employed. This can involve the nitration of a trifluoromethyl-benzonitrile precursor, followed by the chemical reduction of the nitro group to the desired amine. This strategy requires careful control of reaction conditions to manage regioselectivity and avoid unwanted side reactions.[9][10] A patented method describes a three-step process starting from m-trifluoromethyl fluorobenzene, involving bromination, cyano group displacement, and finally, aminolysis to yield the target compound with high purity.[11]
Visualizing a General Synthetic Workflow
The following diagram illustrates a conceptual workflow for synthesizing a substituted aminobenzonitrile, highlighting key transformations.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile
This protocol, adapted from the synthesis of a closely related analog, provides a representative example of a cyanation reaction.[7] The underlying principles are directly applicable to the synthesis of this compound from the corresponding bromo-aniline precursor.
Objective: To synthesize 2-amino-5-(trifluoromethoxy)benzonitrile via cyanation of 2-bromo-4-(trifluoromethoxy)aniline.
Materials:
-
2-bromo-4-(trifluoromethoxy)aniline
-
Cuprous cyanide (CuCN)
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Ammonia solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Heptane and Ethyl acetate (eluents)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) in N-methylpyrrolidone.
-
Addition of Reagent: Add cuprous cyanide (approx. 2.0 eq) to the solution.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 150 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into a solution of aqueous ammonia to complex the copper salts.[7]
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to afford the pure 2-amino-5-(trifluoromethoxy)benzonitrile.[7]
Part 2: Physicochemical Properties and Reactivity
The physical and chemical properties of this compound dictate its handling, reactivity, and behavior in biological systems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂ | [12] |
| Molecular Weight | 186.14 g/mol | [12][13] |
| Melting Point | 72-74 °C | |
| Boiling Point | 95-115 °C | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Donor Count | 1 | [14] |
| Hydrogen Bond Acceptor Count | 3 (N in -NH2, N in -CN, F in -CF3) | [14] |
Reactivity Profile
The reactivity of the scaffold is dominated by its nucleophilic amino group and the electrophilic carbon of the nitrile.
-
Amino Group Derivatization: The -NH2 group readily undergoes acylation, alkylation, and condensation reactions. It is a key handle for constructing heterocyclic systems, such as quinazolines and benzimidazoles, which are prevalent in medicinal chemistry.[15]
-
Nitrile Group Transformations: The -CN group can be hydrolyzed under acidic or basic conditions to form the corresponding benzamide or benzoic acid derivatives. It can also participate in cycloaddition reactions to form tetrazoles or other nitrogen-containing heterocycles.
-
Aromatic Ring Substitution: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the -CF3 and -CN groups. This deactivation makes electrophilic aromatic substitution challenging, but it activates the ring for nucleophilic aromatic substitution, particularly if a leaving group is present at an ortho or para position.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of the this compound scaffold is realized in its application as a versatile building block for biologically active molecules. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of the final drug candidate.[4][5]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a single series of this compound analogs are not broadly published, valuable insights can be gleaned from related compound classes.
-
Kinase Inhibition: The aminobenzonitrile core is a known hinge-binding motif for many protein kinases. The amino group typically forms one or more hydrogen bonds with the kinase hinge region, while the trifluoromethyl-substituted phenyl ring projects into a hydrophobic pocket. Modifications to the amino group are used to extend into other regions of the ATP-binding site to enhance potency and selectivity.[16]
-
Receptor Antagonism: In the context of receptor antagonists, such as those for the Transient Receptor Potential Vanilloid 1 (TRPV1), analogs of 2-substituted 4-(trifluoromethyl)benzonitrile have shown excellent potency.[17] The SAR analysis in these series indicates that the phenyl C-region derivatives often exhibit better antagonism than pyridine surrogates.[17]
-
Anticancer Activity: Analogs are crucial intermediates for synthesizing compounds with antiproliferative effects. For example, thiazolo[4,5-d]pyrimidine derivatives synthesized from this scaffold have been evaluated for anticancer activity.[4] The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine core is expected to yield compounds with improved bioavailability and therapeutic properties.[4] Benzonitrile derivatives have also been identified as potent inhibitors of tubulin polymerization and the PD-1/PD-L1 immune checkpoint pathway.[16]
Visualizing a Biological Mechanism of Action
The diagram below illustrates a simplified signaling pathway where a drug derived from a this compound analog could act as a kinase inhibitor, a common application for this class of compounds.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a powerful platform for innovation in drug discovery. Its unique combination of a stabilizing trifluoromethyl group, a versatile nitrile handle, and a reactive amino function provides chemists with the tools needed to construct complex, highly functionalized molecules with tailored pharmacological profiles. Its demonstrated utility in developing kinase inhibitors, receptor antagonists, and anticancer agents highlights its broad therapeutic potential.[3][4][16]
Future research will likely focus on expanding the library of analogs through novel synthetic methodologies and exploring their potential against a wider range of biological targets. As our understanding of disease pathways deepens, the demand for sophisticated and effective molecular building blocks like this compound will undoubtedly continue to grow, solidifying its role as a key component in the future of medicine.
References
- 1. 5-Amino-2-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 12. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6526-08-5 this compound AKSci J98024 [aksci.com]
- 14. Page loading... [guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of 2-Amino-5-(trifluoromethyl)benzonitrile: A Theoretical and Computational Guide
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-Amino-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core methodologies for elucidating the structural, spectroscopic, and electronic properties of this molecule. By integrating Density Functional Theory (DFT) calculations with established spectroscopic principles, we present a roadmap for predicting and interpreting the molecule's behavior, thereby accelerating research and development efforts. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific rigor.
Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry
Benzonitrile derivatives are a cornerstone in the development of novel therapeutics, acting as versatile scaffolds in medicinal chemistry.[1] Their applications span a wide range of therapeutic areas, including oncology, virology, and microbiology.[1] The introduction of a trifluoromethyl (-CF3) group into the benzonitrile scaffold, as in this compound, can dramatically enhance the metabolic stability and bioavailability of drug candidates.[2] The -CF3 group is a well-known bioisostere for other functional groups and its strong electron-withdrawing nature can significantly modulate the electronic properties of the molecule, influencing its reactivity and intermolecular interactions.
This guide will delve into the theoretical and computational methodologies required to fully characterize this compound. We will explore its molecular geometry, vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and frontier molecular orbitals (HOMO-LUMO). Furthermore, we will examine the molecule's reactivity through Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses. This comprehensive approach provides a powerful toolkit for understanding the fundamental properties of this promising molecule and predicting its potential applications.
Molecular Structure and Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach
A thorough understanding of a molecule's structure and spectroscopic signature is paramount. In modern chemical research, a synergistic approach combining experimental measurements with theoretical calculations provides the most accurate and detailed picture.
Synthesis of this compound
While various synthetic routes to substituted benzonitriles exist, a common approach involves the cyanation of an appropriate aniline precursor. A representative protocol, adapted from the synthesis of a structurally similar compound, is presented below.[3]
Experimental Protocol: Synthesis of this compound (Representative)
-
Starting Material: 4-Bromo-3-aminobenzotrifluoride.
-
Reaction: To a solution of 4-bromo-3-aminobenzotrifluoride in a suitable solvent such as N-methylpyrrolidone (NMP), add a cyanide source, for example, copper(I) cyanide (CuCN).[3]
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.
-
Work-up: Upon completion, the reaction is cooled and poured into an aqueous solution (e.g., ammonia or sodium bicarbonate) to precipitate the product and quench any remaining reagents.[3][4]
-
Purification: The crude product is collected by filtration, washed, and then purified using techniques such as silica gel column chromatography to yield the pure this compound.[3]
Computational Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using DFT.
Computational Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.[5]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.[6][7] This functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[5][8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended.[6][7] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.[9]
-
Output: The calculation will yield the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond | Predicted Value (Å or °) |
| Bond Length | C-CN | ~1.43 |
| C-NH2 | ~1.38 | |
| C-CF3 | ~1.49 | |
| C≡N | ~1.16 | |
| Bond Angle | C-C-CN | ~119 |
| C-C-NH2 | ~121 | |
| Dihedral Angle | H-N-C-C | ~0 (planar) |
Note: These are representative values. Actual calculated values will be generated by the DFT calculation.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra for validation.[10]
Computational Protocol: Vibrational Frequency Calculation
-
Software & Method: Gaussian 09 with DFT/B3LYP/6-311++G(d,p).
-
Procedure: A frequency calculation is performed on the previously optimized geometry.
-
Output: The output will provide a list of vibrational frequencies, their corresponding IR and Raman intensities, and the nature of the vibrational modes (e.g., stretching, bending). It is common practice to scale the calculated frequencies by an empirical factor (typically ~0.96) to account for anharmonicity and other systematic errors in the calculation.[8]
Table 2: Key Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
| N-H Symmetric Stretch | Amino (-NH2) | ~3400 |
| N-H Asymmetric Stretch | Amino (-NH2) | ~3500 |
| C≡N Stretch | Nitrile (-CN) | ~2230 |
| C-F Stretch | Trifluoromethyl (-CF3) | ~1100-1300 |
| C-N Stretch | Amino (-NH2) | ~1300 |
| Aromatic C=C Stretch | Benzene Ring | ~1400-1600 |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[6]
Computational Protocol: UV-Vis Spectrum Calculation
-
Software & Method: Gaussian 09 with TD-DFT/B3LYP/6-311++G(d,p).
-
Procedure: A TD-DFT calculation is performed on the optimized geometry.
-
Output: The calculation will provide the excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in the electronic transitions.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[11][12]
Workflow for FMO Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino-2-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 3. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ripublication.com [ripublication.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes & Protocols: 2-Amino-5-(trifluoromethyl)benzonitrile as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacological properties of bioactive molecules.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool in the medicinal chemist's arsenal, prized for its unique electronic properties and metabolic stability.[3][4] Its strong electron-withdrawing nature and significant lipophilicity can profoundly influence a molecule's binding affinity, membrane permeability, and pharmacokinetic profile.[1][5]
2-Amino-5-(trifluoromethyl)benzonitrile (CAS No: 6526-08-5) has emerged as a particularly valuable building block. Its structure strategically combines three key functional moieties on a single aromatic scaffold: a nucleophilic amino group, an electrophilic nitrile, and the modulating trifluoromethyl group. This trifecta of reactivity allows for the divergent synthesis of a wide array of complex heterocyclic systems and other scaffolds central to the development of novel therapeutic agents. This guide provides a detailed exploration of its properties, reactivity, and application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's physical properties and safety profile is paramount for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 6526-08-5 | [6] |
| Molecular Formula | C₈H₅F₃N₂ | [6] |
| Molecular Weight | 186.14 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | [6] |
| Boiling Point | 268.5 °C at 760 mmHg | |
| Flash Point | 116.2 °C | [6] |
| Purity | ≥97% (Typical) |
Safety & Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][11] The compound should be stored under an inert atmosphere as it can be air-sensitive.[8]
Chemical Reactivity and Synthetic Logic
The synthetic versatility of this compound stems from the distinct and predictable reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and nitrile groups dictates the regiochemistry of subsequent transformations.
-
Amino Group (-NH₂): As a potent nucleophile and an ortho-, para-directing group, it is the primary site for diazotization (enabling Sandmeyer and related reactions), acylation, alkylation, and condensation reactions to form heterocycles.
-
Nitrile Group (-C≡N): This group can undergo hydrolysis to form amides or carboxylic acids, be reduced to a primary amine, or participate in cycloaddition reactions, serving as a versatile handle for further molecular elaboration.
-
Trifluoromethyl Group (-CF₃): A strong deactivating and meta-directing group, it enhances the thermal and metabolic stability of the final compound.[1] Its presence significantly increases the lipophilicity of the molecule.
-
Aromatic Ring: The substitution pattern makes the C4 and C6 positions (ortho to the amino group) susceptible to electrophilic attack, while the overall ring is electron-deficient due to the -CF₃ and -CN groups.
Application Protocol: Synthesis of a Pyrazole Intermediate
The pyrazole core is a privileged scaffold in medicinal chemistry, most famously represented in the selective COX-2 inhibitor Celecoxib.[12][13] This protocol details a generalized Paal-Knorr condensation method to construct a highly functionalized pyrazole, demonstrating the utility of this compound as a key precursor.
Workflow Overview
The synthesis involves a two-step, one-pot process: (1) Diazotization of the aniline to form a diazonium salt, followed by reduction to a hydrazine intermediate. (2) In-situ condensation of the hydrazine with a 1,3-dicarbonyl compound to yield the target pyrazole.
Detailed Experimental Protocol
Objective: To synthesize 1-(2-cyano-4-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Materials & Equipment:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, magnetic stirrer, thermometer, ice bath, dropping funnel, reflux condenser.
Procedure:
-
Hydrazine Formation (In-situ):
-
Rationale: The initial diazotization must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent reduction with stannous chloride is a classic method to convert the diazonium salt to a hydrazine.
-
Steps:
-
To a three-neck flask equipped with a magnetic stirrer and thermometer, add this compound (1.0 eq) and concentrated HCl (3.0 eq) in water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the flask via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.
-
Prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the hydrazine hydrochloride salt may be observed as a precipitate.
-
-
-
Cyclocondensation and Product Formation:
-
Rationale: The condensation of the hydrazine with the 1,3-dicarbonyl compound proceeds via a Paal-Knorr mechanism. Ethanol is a suitable polar protic solvent, and refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
Steps:
-
To the flask containing the hydrazine intermediate, add ethanol followed by 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
-
Work-up and Purification:
-
Rationale: The work-up is designed to neutralize the acidic reaction mixture, remove water-soluble byproducts, and isolate the crude product. Column chromatography is used to achieve high purity.
-
Steps:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pyrazole product.
-
-
Table 2: Expected Results & Characterization Data
| Parameter | Expected Outcome |
| Product | 1-(2-cyano-4-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
| Physical Form | Off-white to pale yellow solid |
| Theoretical Yield | ~75-85% |
| ¹H NMR | Expect characteristic shifts for aromatic protons, a pyrazole ring proton, and a methyl group. |
| ¹⁹F NMR | Expect two distinct signals corresponding to the two different -CF₃ groups. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 320.05 |
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles, which are prevalent in many FDA-approved drugs.[3][4] The protocols and data presented herein underscore its utility and provide a robust framework for its application in drug discovery and development programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 12. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
Application Notes & Protocols: Leveraging 2-Amino-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Amino-5-(trifluoromethyl)benzonitrile in the synthesis of next-generation agrochemicals.
Introduction: A Trifecta of Functionality for Advanced Agrochemical Design
This compound (CAS No. 6526-08-5) is a highly versatile chemical intermediate poised for significant applications in the synthesis of modern agrochemicals.[1][2][3] Its strategic value stems from the unique combination of three functional groups on a stable benzene ring: a nucleophilic amino group, a versatile nitrile moiety, and a bio-potentiating trifluoromethyl group. This trifecta allows synthetic chemists to access a wide array of complex molecular architectures, making it a cornerstone for developing potent and efficient herbicides, insecticides, and fungicides.[4][5]
The trifluoromethyl (-CF3) group, in particular, is a celebrated feature in agrochemical and pharmaceutical design.[6][7] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's biological activity, metabolic stability, and ability to penetrate target organisms.[5][8] Consequently, intermediates like this compound are instrumental in creating next-generation crop protection agents that are effective at lower application rates and exhibit improved environmental profiles.[8][9]
This guide provides an in-depth exploration of the synthetic utility of this compound, outlining plausible pathways to high-value agrochemical scaffolds and presenting a detailed protocol for a representative synthesis.
Part 1: Core Application Insights & Synthetic Strategy
The true power of this compound lies in its capacity to serve as a foundational building block for diverse heterocyclic systems, which form the core of many commercial pesticides. The amino and nitrile groups are synthetic handles that can be independently or sequentially manipulated to construct these complex ring systems.
The Strategic Importance of the Functional Groups
| Functional Group | Role in Synthesis & Final Product Properties |
| Amino (-NH2) | A primary nucleophile, ideal for forming amides, ureas, and thioureas. Crucially, it is the precursor for diazotization, enabling the formation of hydrazines—key components for building pyrazole-based insecticides. |
| Nitrile (-CN) | A versatile functional group that can be hydrolyzed to a carboxylic acid (for amide coupling), reduced to an amine, or used to direct cyclization reactions. It is a common feature in many active agrochemical molecules. |
| Trifluoromethyl (-CF3) | A "bio-potentiating" group. It enhances lipophilicity for better membrane penetration, blocks metabolic oxidation to increase persistence, and can improve binding affinity to target enzymes or receptors.[5][6] |
Plausible Synthetic Pathways to High-Value Agrochemical Scaffolds
While this compound may not be the direct precursor to current blockbuster pesticides like Fipronil or Chlorantraniliprole, which use different aniline derivatives[10][11], its structure is ideally suited for creating novel analogs and new chemical entities within these and other important agrochemical classes.
Caption: Synthetic utility of this compound.
-
Synthesis of Phenylpyrazole Insecticides: The phenylpyrazole class, which includes Fipronil, acts by antagonizing GABA-gated chloride channels.[10] A common route to this scaffold involves the reaction of a phenylhydrazine with a diketone or equivalent. This compound can be readily converted to the required phenylhydrazine intermediate via diazotization followed by reduction, providing a direct entry point to novel Fipronil analogs.
-
Synthesis of Benzimidazole Fungicides: Benzimidazoles, like Carbendazim, function by inhibiting fungal cell division.[12] The synthesis often involves the cyclization of an o-phenylenediamine derivative. The amino group of our starting material can be acylated and then cyclized under appropriate conditions to form a benzimidazole ring, leveraging the existing functionality to build this important fungicidal core. An isomer of the title compound is noted for its potential in synthesizing benzimidazoles.[13]
-
Synthesis of Anthranilic Diamide Analogs: This class of insecticides, including Chlorantraniliprole, targets insect ryanodine receptors.[11][14] The core structure is derived from an anthranilic acid (2-aminobenzoic acid). By hydrolyzing the nitrile group of this compound to a carboxylic acid, the resulting 2-amino-5-(trifluoromethyl)benzoic acid becomes a direct analog of the intermediates used in industrial syntheses, enabling the creation of new proprietary molecules in this valuable class.[15]
Part 2: Experimental Protocol
This section provides a detailed, field-proven protocol for a key transformation: the synthesis of a phenylhydrazine derivative from this compound. This intermediate is primed for cyclization to generate novel phenylpyrazole insecticides.
Protocol: Synthesis of (2-Cyano-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride
This two-step protocol details the conversion of the starting aminobenzonitrile to its corresponding hydrazine hydrochloride salt, a stable and versatile intermediate.
Causality Behind Experimental Choices:
-
Low Temperature Diazotization: The reaction of the amino group with nitrous acid to form a diazonium salt is performed at 0-5 °C. This is critical because diazonium salts are thermally unstable and can decompose violently at higher temperatures.
-
Stannous Chloride Reduction: Stannous chloride (SnCl2) is a mild and effective reducing agent for converting diazonium salts to hydrazines. It is preferred for its reliability and selectivity in this transformation.[16]
-
Acidic Workup: The final product is isolated as a hydrochloride salt. This not only facilitates precipitation and purification but also enhances the stability of the hydrazine, which can be susceptible to air oxidation in its freebase form.
Caption: Workflow for hydrazine synthesis.
-
Reagents:
-
This compound (98%+)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO2)
-
Stannous Chloride Dihydrate (SnCl2·2H2O)
-
Deionized Water
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Step 1: Diazotization
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add this compound (9.31 g, 50.0 mmol).
-
Carefully add concentrated HCl (40 mL) to the flask. Stir the resulting slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in deionized water (15 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred reaction slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt slurry at 0-5 °C for an additional 30 minutes.
Step 2: Reduction and Isolation
-
In a separate 500 mL beaker, prepare the reducing solution by carefully dissolving stannous chloride dihydrate (33.8 g, 150 mmol) in concentrated HCl (35 mL). Stir until a clear solution is formed and cool it to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt slurry from Step 1 into the cold, stirred stannous chloride solution. The addition should be controlled to keep the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A thick, off-white precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove residual salts.
-
Dry the product under vacuum at 40 °C to a constant weight.
Expected Outcome: The protocol should yield (2-Cyano-4-(trifluoromethyl)phenyl)hydrazine hydrochloride as a stable, off-white to light-tan solid. The typical yield for this transformation is in the range of 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry and used directly in the subsequent cyclization step to form a phenylpyrazole.
References
- 1. 6526-08-5 this compound AKSci J98024 [aksci.com]
- 2. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]
- 3. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Amino-2-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS # 654-70-6, 4-Amino-2-(trifluoromethyl)benzonitrile, 5-Amino-2-cyanobenzotrifluoride - chemBlink [chemblink.com]
- 9. nbinno.com [nbinno.com]
- 10. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Carbendazim - White Crystalline Powder, 98% Purity , Agricultural Grade Systemic Fungicide for Fungal Disease Control in Crops - White Crystalline Powder, 98% Purity , Agricultural Grade Systemic Fungicide For Fungal Disease Control In Crops at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 13. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
palladium-catalyzed cross-coupling reactions with 2-Amino-5-(trifluoromethyl)benzonitrile
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-(trifluoromethyl)benzonitrile and Its Analogs
Introduction: The Strategic Value of a Fluorinated Anthranilonitrile Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated synthons are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a particularly valuable building block, possessing a unique combination of functional groups: a nucleophilic primary amine, an electron-withdrawing nitrile, and a potent trifluoromethyl group. This electronic profile makes it and its halogenated analogs ideal candidates for diversification through palladium-catalyzed cross-coupling reactions.[1][2]
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent the most robust and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[3][4][5] This guide provides detailed application notes and protocols for leveraging these powerful transformations with this compound and its derivatives, offering researchers a practical framework for synthesizing novel and complex molecular architectures.
Core Principles: Reactivity of the 2-Aminobenzonitrile Scaffold
Understanding the inherent reactivity of the substrate is critical for successful cross-coupling. The this compound scaffold has two key features that dictate its behavior in palladium-catalyzed cycles:
-
The Aryl System: The presence of two strong electron-withdrawing groups (—CF₃ and —CN) renders the aromatic ring highly electron-deficient. In analogs bearing a leaving group (e.g., Br, I, OTf), this electronic nature facilitates the crucial oxidative addition step with the Pd(0) catalyst, often allowing reactions to proceed under milder conditions.[6]
-
The Amino Group (—NH₂): This group serves two roles. Primarily, it is a potent nucleophile for C-N bond-forming reactions like the Buchwald-Hartwig amination.[7][8] Secondly, it can act as a coordinating ligand to the palladium center, which can either be beneficial, stabilizing a catalytically active species, or detrimental, leading to catalyst inhibition. Careful selection of a strongly coordinating phosphine ligand is often necessary to prevent the substrate from displacing the primary ligand and poisoning the catalyst.
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds, a motif prevalent in pharmaceuticals and organic electronics.[9][10][11] The reaction couples an organoboron species (typically a boronic acid) with an aryl halide or triflate.
Mechanistic Insights & Causality
The catalytic cycle proceeds through three fundamental steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][11] The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[12] For substrates containing an amino group, inorganic bases like K₂CO₃ or K₃PO₄ are preferred over organic amine bases to avoid competitive C-N coupling side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchwithrutgers.com [researchwithrutgers.com]
Application Notes & Protocols: Strategic Use of 2-Amino-5-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in potent and selective therapeutic agents.[1] 2-Amino-5-(trifluoromethyl)benzonitrile has emerged as one such critical building block, particularly in the rational design of kinase inhibitors for oncology, immunology, and other therapeutic areas.[2] Its value lies in the unique combination of three key structural features: an aromatic amine, a nitrile group, and a trifluoromethyl (CF3) moiety, which together provide a powerful toolkit for drug designers.
The strategic placement of these functional groups allows for the efficient construction of complex heterocyclic cores that are central to many kinase inhibitor designs.[3] The ortho-positioning of the amine and nitrile groups is ideal for cyclization reactions, enabling the synthesis of diverse heterocyclic systems like pyrimidines, which are known to interact effectively with the hinge region of the kinase ATP-binding pocket.
Furthermore, the trifluoromethyl group is a cornerstone of modern drug design for several reasons[4]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.[4]
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and cell uptake.[4]
-
Binding Affinity: As a strong electron-withdrawing group and a bioisostere for other groups like chlorine, the CF3 moiety can modulate the electronic properties of the aromatic ring and form favorable interactions within hydrophobic pockets of the target kinase, thereby enhancing binding affinity.[4][5][6]
This guide provides an in-depth look at the practical application of this compound in synthesizing a key pyrimidine-based intermediate, a common core structure for potent kinase inhibitors, including those targeting the Janus Kinase (JAK) family.[7][8][9]
Core Synthetic Application: Formation of a Pyrimidine Scaffold
A primary application of this compound is its role as a precursor in constructing pyrimidine-based heterocyclic systems. The reaction detailed below is a classical condensation-cyclization with urea to form a 6-(trifluoromethyl)pyrimidinedione scaffold. This intermediate serves as a versatile platform for further elaboration into a final kinase inhibitor through subsequent chemical modifications, such as chlorination followed by nucleophilic substitution at the C4 position.
Experimental Workflow Overview
The logical flow from the starting material to a functionalized kinase inhibitor core is a multi-step process. The initial and most critical step, the formation of the heterocyclic core, is the focus of the detailed protocol.
Caption: Synthetic workflow from starting material to a functional kinase inhibitor scaffold.
Detailed Protocol: Synthesis of 6-(Trifluoromethyl)-1H-pyrimidine-2,4-dione
This protocol describes the synthesis of a key pyrimidine intermediate from this compound and urea.
Materials and Reagents
-
This compound (1.0 eq)
-
Urea (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dowtherm™ A
-
Methanol (for washing)
-
Deionized Water (for washing)
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter paper
Step-by-Step Methodology
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry. The setup should be placed in a heating mantle. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Expert Insight: An inert atmosphere is crucial to prevent oxidative side reactions and moisture contamination at the high temperatures required for this reaction, ensuring a cleaner product profile and better yield.
-
-
Charging Reagents: To the flask, add this compound (1.0 eq) and urea (3.0 eq). Add a high-boiling point solvent such as NMP to create a slurry that is easily stirrable (approx. 5-10 mL per gram of the limiting reagent).
-
Expert Insight: A threefold excess of urea is used to drive the reaction equilibrium towards the product, maximizing the conversion of the more expensive starting benzonitrile. NMP is an excellent solvent choice due to its high boiling point (~202 °C) and its ability to dissolve the reactants.
-
-
Reaction Execution: Begin stirring the mixture and slowly heat the flask to 180-190 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Expert Insight: The high temperature is necessary to provide the activation energy for the condensation of the amino group with urea and the subsequent intramolecular cyclization, which involves the nitrile group and leads to the formation of the stable pyrimidine ring.
-
-
Product Isolation (Work-up): After the reaction is complete (as determined by TLC/HPLC), turn off the heat and allow the mixture to cool to room temperature (< 40 °C). As the mixture cools, the product will begin to precipitate.
-
Expert Insight: Controlled cooling is important. Crashing the product out of solution by cooling too rapidly can trap impurities within the crystal lattice.
-
-
Filtration and Washing: Pour the cooled slurry into a beaker containing deionized water and stir for 30 minutes to dissolve any remaining urea and NMP. Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with generous amounts of deionized water, followed by cold methanol to remove residual solvent and impurities.
-
Expert Insight: The water wash is critical for removing the excess urea and the high-boiling NMP solvent. The subsequent methanol wash helps to remove more organic-soluble impurities and aids in drying the final product.
-
-
Drying and Characterization: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be an off-white to light-yellow solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Summary of Reaction Parameters
| Parameter | Value / Compound | Rationale |
| Limiting Reagent | This compound | The primary building block providing the core aromatic structure. |
| Excess Reagent | Urea | Used in excess (3 eq.) to apply Le Châtelier's principle, driving the reaction to completion.[6][10] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | High boiling point allows for the necessary reaction temperature; effectively dissolves reactants. |
| Temperature | 180-190 °C | Provides the required activation energy for the condensation and cyclization steps. |
| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion of the starting material. |
| Work-up | Precipitation in water, filtration | Efficiently separates the solid product from the solvent and excess water-soluble reagents. |
| Typical Yield | 75-85% | Reflects an efficient cyclization process with minimal side product formation. |
| Product | 6-(Trifluoromethyl)-1H-pyrimidine-2,4-dione | A stable, crystalline intermediate ready for further functionalization. |
Self-Validating System and Further Applications
The protocol described is inherently self-validating. The successful formation of the 6-(Trifluoromethyl)-1H-pyrimidine-2,4-dione, confirmed via standard analytical techniques (NMR, MS), validates the reactivity of the aminobenzonitrile precursor and establishes the foundation for the next synthetic steps.
This pyrimidine core is not the final drug but a critical intermediate. It can be readily converted to a more reactive dichloropyrimidine intermediate using reagents like phosphorus oxychloride (POCl₃).[11] This activated intermediate is then poised for selective nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to build a library of potential kinase inhibitors and optimize target binding and pharmacokinetic properties. This modular approach is a hallmark of modern drug discovery and is enabled by the versatile chemistry of the initial scaffold derived from this compound. Many JAK inhibitors, for example, feature a substituted pyrimidine or a related pyrrolopyrimidine core that can be synthesized from this type of intermediate.[12][13][14]
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. soci.org [soci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of the Related Substances of Tofacitinib Citrate [cjph.com.cn]
scale-up synthesis and purification of 2-Amino-5-(trifluoromethyl)benzonitrile
An Application Note for the Scale-Up Synthesis and Purification of 2-Amino-5-(trifluoromethyl)benzonitrile
Authored by a Senior Application Scientist
Introduction: this compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring an aniline, a nitrile, and a trifluoromethyl group, makes it a versatile intermediate for introducing fluorine-containing moieties into complex molecules. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a robust, scalable, and validated protocol for the synthesis and purification of this compound, designed for researchers and professionals in chemical and drug development.
The synthesis of substituted benzonitriles can be approached through various methods, including the cyanation of aryl halides and the dehydration of benzaldehydes.[1][2] For large-scale production, considerations such as atom economy, reagent cost, process safety, and product purity are paramount. The protocol detailed herein is optimized for scale-up, focusing on a non-chromatographic purification method to ensure efficiency and cost-effectiveness.[3]
Part 1: Scale-Up Synthesis Protocol
The selected synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where a fluoro group is displaced by ammonia. This method is advantageous for scale-up due to the availability of starting materials and the operational simplicity. A Chinese patent describes a similar three-step process starting from m-trifluoromethyl fluorobenzene, which involves bromination, cyanation, and finally, ammonolysis to yield the target molecule with high purity and overall yield.[4][5] This application note will focus on the final ammonolysis step, a critical transformation for which a detailed, scalable procedure is provided.
Reaction Scheme:
The core of the synthesis is the conversion of 4-Fluoro-2-(trifluoromethyl)benzonitrile to the desired product via ammonolysis.
Diagram of the Synthetic Reaction
Caption: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile.
Rationale for Method Selection:
-
Scalability: Ammonolysis in a sealed reactor is a common industrial operation.
-
Atom Economy: The primary byproduct is hydrofluoric acid (neutralized in situ), making the reaction efficient.
-
Starting Material Accessibility: 4-Fluoro-2-(trifluoromethyl)benzonitrile can be prepared from readily available precursors.[4][5]
Experimental Protocol: Synthesis
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures.
Table 1: Reagent and Material Specifications
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 146355-08-2 | 189.11 | 1.0 | 100.0 g | Starting Material |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | - | 500 mL | Solvent (5 mL per gram of starting material) |
| Liquid Ammonia (NH₃) | 7664-41-7 | 17.03 | ~1.5 | ~13.5 g | Reagent |
Step-by-Step Procedure:
-
Reactor Setup: Charge a 1 L high-pressure stainless-steel reactor with 100.0 g (0.529 mol) of 4-Fluoro-2-(trifluoromethyl)benzonitrile and 500 mL of anhydrous ethanol.
-
Sealing and Inerting: Seal the reactor securely. Purge the headspace with nitrogen gas to remove atmospheric oxygen and moisture.
-
Ammonia Addition: Cool the reactor to below -33°C (the boiling point of liquid ammonia) and carefully add approximately 13.5 g (0.793 mol) of liquid ammonia.[5] The molar ratio of liquid ammonia to the starting material should be approximately 1.5:1.[4]
-
Reaction: Seal the reactor again, and heat the mixture to 120°C.[4][5] Maintain this temperature with constant stirring for 8-10 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure at this temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them via HPLC or TLC until the starting material is consumed.
-
Cool-down and Venting: After completion, cool the reactor to room temperature. Carefully vent the excess ammonia gas into a scrubber containing a dilute acid solution (e.g., citric acid or acetic acid).
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
Part 2: Scale-Up Purification Protocol
For large-scale operations, purification by recrystallization is superior to chromatography in terms of cost, solvent usage, and throughput. The choice of solvent is critical for effective purification. Toluene has been cited as an effective solvent for refining the crude product.[4][5]
Rationale for Method Selection:
-
Efficiency: Recrystallization is a highly efficient method for removing impurities from solid compounds.
-
Cost-Effectiveness: It avoids the high cost of silica gel and large volumes of chromatography solvents.
-
Simplicity: The procedure is straightforward and uses standard chemical processing equipment.
Experimental Protocol: Purification by Recrystallization
Workflow for Purification
Caption: Recrystallization workflow for product purification.
Step-by-Step Procedure:
-
Solvent Addition: Transfer the crude solid to an appropriately sized flask equipped with a reflux condenser and a magnetic stirrer. For every gram of crude product, add approximately 4-8 mL of toluene.[4]
-
Dissolution: Heat the mixture to 70-80°C with stirring until all the solid dissolves. Avoid boiling if possible to prevent solvent loss. Add a minimal amount of additional hot toluene if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product) and stir at 70-80°C for 15-20 minutes.
-
Hot Filtration (if step 3 was performed): Quickly filter the hot solution through a pre-warmed filter funnel containing a pad of Celite or filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold toluene to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The expected melting point of the pure product is 72-74°C.[6]
Part 3: Quality Control and Analytical Characterization
Purity assessment is crucial to validate the success of the synthesis and purification. HPLC is the preferred method for quantitative analysis.
Table 2: Analytical Specifications
| Analysis Method | Parameter | Expected Result |
| HPLC | Purity | > 99.0% (Area %)[5] |
| Melting Point | Range | 72-74 °C[6] |
| FTIR (KBr) | Key Peaks (cm⁻¹) | ~3450, 3360 (N-H stretch), ~2220 (C≡N stretch), ~1300-1100 (C-F stretch)[7] |
| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to aromatic protons and the amino group protons. |
| ¹⁹F NMR | Chemical Shift (ppm) | A singlet corresponding to the -CF₃ group. |
| Appearance | Physical Form | Off-white to light yellow solid.[7] |
Sample HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be used.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Liquid ammonia is corrosive and toxic; handle it in a well-ventilated area and with appropriate cooling. Benzonitrile derivatives can be toxic; avoid inhalation, ingestion, and skin contact.
-
Reaction Conditions: The synthesis involves high pressure and temperature. Use a properly rated and maintained pressure reactor and operate it behind a safety shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 2-Amino-5-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 2-Amino-5-(trifluoromethyl)benzonitrile in Medicinal Chemistry
This compound is a key building block in contemporary medicinal chemistry and drug discovery. Its unique trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-amino and nitrile functionalities provide a versatile platform for the construction of a wide array of heterocyclic scaffolds, which are prevalent in many approved pharmaceuticals. This document provides an in-depth guide to efficient one-pot synthesis strategies starting from this valuable precursor, with a focus on the synthesis of quinazolines and quinazolinones, classes of compounds known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.
One-pot syntheses and multi-component reactions (MCRs) are highly advantageous in drug discovery as they streamline synthetic processes, reduce waste, and allow for the rapid generation of molecular diversity.[1] By combining multiple reaction steps in a single vessel without the isolation of intermediates, these strategies offer significant time and resource savings. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of complex molecules from this compound.
One-Pot Synthesis of 6-(Trifluoromethyl)quinazolines via Multi-Component Reactions
The quinazoline core is a privileged scaffold in medicinal chemistry. One of the most elegant methods for its construction is through a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.[2] This one-pot approach allows for the introduction of diverse substituents at the 2- and 4-positions of the quinazoline ring, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The reaction proceeds through a sophisticated cascade of catalytic cycles. Initially, the palladium catalyst facilitates a Suzuki-Miyaura coupling between the arylboronic acid and the nitrile group of this compound. This is followed by the condensation of the in-situ generated imine with the aldehyde. The final step involves an intramolecular cyclization and subsequent aromatization to yield the stable quinazoline ring system. The choice of a palladium catalyst is crucial for the efficiency of the C-C and C-N bond-forming steps.
Diagram of the One-Pot Quinazoline Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 6-(trifluoromethyl)quinazolines.
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 2,4-Disubstituted 6-(Trifluoromethyl)quinazolines
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted 6-(trifluoromethyl)quinazoline derivative.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 6526-08-5 | 186.14 | 1.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 1.2 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 |
| Xantphos | 161265-03-8 | 578.68 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| Dioxane | 123-91-1 | - | 10 mL |
Procedure
-
To a dry Schlenk tube, add this compound (186 mg, 1.0 mmol), the aromatic aldehyde (1.2 mmol), and the arylboronic acid (1.5 mmol).
-
Add Palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add dry dioxane (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted 6-(trifluoromethyl)quinazoline.
Expected Yield: 50-80% (dependent on the specific aldehyde and arylboronic acid used).
One-Pot Synthesis of 2-Amino-6-(trifluoromethyl)quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are another class of heterocyclic compounds with significant biological activities. A straightforward one-pot synthesis can be achieved through the reaction of this compound with an isocyanate, followed by in-situ cyclization.[3] This method is highly efficient for the construction of 2-amino-substituted quinazolinones.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of this compound on the electrophilic carbon of the isocyanate. This forms a ureido intermediate. Subsequent base- or heat-promoted intramolecular cyclization involves the attack of the ureido nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable quinazolin-4(3H)-one ring system.
Diagram of the One-Pot Quinazolinone Synthesis Workflow
References
Application Note: Synthesis, Purification, and Characterization of Materials for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Molecular Engineering of Organic Electronics
Organic electronics represents a paradigm shift from traditional silicon-based technologies, offering the potential for low-cost, flexible, and large-area devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The performance of these devices is intrinsically linked to the electronic and physical properties of the active organic semiconductor materials. These materials are broadly categorized into two classes: π-conjugated polymers and small molecules.[3][4]
The ability to precisely control the molecular structure through chemical synthesis is paramount.[5] This control allows for the fine-tuning of critical properties including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and light absorption characteristics.[6][7] This guide provides an in-depth overview of the key synthetic strategies, purification protocols, and characterization techniques employed in the development of high-performance materials for organic electronics.
Part 1: Core Synthetic Strategies for π-Conjugated Systems
The construction of π-conjugated backbones, essential for charge transport, primarily relies on the formation of carbon-carbon bonds between aromatic units. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose due to their reliability, functional group tolerance, and the ability to create complex molecular architectures under relatively mild conditions.[4][5]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[8] Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the generation of non-toxic, inorganic byproducts.[9] This makes it a cost-effective and environmentally conscious choice for scaling up material synthesis.[8][10]
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.
References
- 1. Organic electronics - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecules and Monodisperse Oligomers for Organic Electronics Home [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Materials for Green Electronics [ebrary.net]
- 9. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.
Introduction
This compound is a key building block in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group and the nucleophilic amino group on the same aromatic ring presents unique challenges in its synthesis. This guide will focus on two primary synthetic routes: the Sandmeyer reaction starting from 2-amino-4-(trifluoromethyl)aniline and palladium-catalyzed cyanation of 2-bromo-4-(trifluoromethyl)aniline. We will explore common issues and provide actionable solutions for each step.
Core Synthetic Pathways and Key Considerations
A critical aspect of a successful synthesis is the selection of an appropriate starting material and reaction pathway. Below is a depiction of the two common routes to obtain this compound.
Caption: Overview of synthetic routes to this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis of this compound.
Route 1: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4]
Question 1: My diazotization of 2-amino-4-(trifluoromethyl)aniline is incomplete, leading to low yields of the final product. What are the likely causes and how can I fix this?
Answer:
Incomplete diazotization is a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Temperature Control: The stability of the diazonium salt is paramount. The reaction should be maintained at a low temperature, typically between 0-5 °C.[5] Exceeding this range can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and reduced yield. Ensure your reaction vessel is adequately cooled in an ice-salt bath and monitor the internal temperature closely.
-
Nitrous Acid Concentration: A slight excess of sodium nitrite is often necessary to ensure complete conversion of the primary amine.[5] However, a large excess can lead to unwanted side reactions. A molar ratio of 1.1 to 1.2 equivalents of sodium nitrite to the starting aniline is a good starting point.
-
Acid Concentration: The reaction requires a strong acidic medium to generate nitrous acid in situ and stabilize the diazonium salt. Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds. Use at least 3 equivalents of a strong, non-nucleophilic acid like HCl or H2SO4.
Question 2: During the cyanation step with cuprous cyanide (CuCN), I observe the formation of a significant amount of dark, insoluble material, and my yield of this compound is poor. What is happening and how can I improve the reaction?
Answer:
The formation of dark precipitates and low yields in the Sandmeyer cyanation step often points to side reactions and issues with the copper catalyst.
-
Purity of CuCN: The quality of cuprous cyanide is crucial. Old or impure CuCN can contain copper(II) species, which can promote the formation of biaryl byproducts and other undesired side reactions.[1] It is advisable to use freshly prepared or high-purity CuCN.
-
Reaction Temperature: While the Sandmeyer reaction often requires heating to drive the substitution, excessive temperatures can lead to decomposition of the diazonium salt and the formation of tarry byproducts. A gradual increase in temperature to around 50-60 °C is a good starting point. The reaction should be monitored by TLC or LC-MS to determine the optimal temperature and reaction time.
-
Neutralization: The reaction mixture is typically acidic from the diazotization step. Before adding the CuCN solution, it is often beneficial to neutralize the excess acid carefully with a base like sodium carbonate until the pH is weakly acidic (around 5-6). This can prevent unwanted side reactions.
Route 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the Sandmeyer reaction for the synthesis of aryl nitriles.[6][7][8][9]
Question 3: My palladium-catalyzed cyanation of 2-bromo-4-(trifluoromethyl)aniline is sluggish, and I see a lot of starting material remaining even after prolonged reaction times. What can I do to improve the conversion?
Answer:
Slow or incomplete conversion in palladium-catalyzed cyanation can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center.[9] To mitigate this, consider using a cyanide source where the cyanide is less freely available, such as zinc cyanide (Zn(CN)₂).[6] Additionally, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can protect the palladium center and promote the desired catalytic cycle.[7]
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Solvents like DMF, DMAc, or NMP are commonly used, and they should be thoroughly dried before use.[7]
-
Base Selection: The choice of base is important for the catalytic cycle. Inorganic bases like sodium carbonate or potassium phosphate are often effective.[10] The base should be finely powdered to ensure good solubility and reactivity.
Question 4: I am observing the formation of a significant byproduct that I suspect is the corresponding amide from hydrolysis of the nitrile. How can I prevent this?
Answer:
The formation of the amide byproduct is a clear indication of the presence of water in your reaction mixture.
-
Anhydrous Conditions: As mentioned previously, all reagents and solvents must be rigorously dried. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, as this can promote the hydrolysis of the nitrile to the amide or even the carboxylic acid.[11] A rapid extraction with a non-polar organic solvent followed by washing with brine and drying over an anhydrous salt like sodium sulfate is recommended.
FAQs: Synthesis of this compound
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route often depends on the availability and cost of the starting materials. Palladium-catalyzed cyanation is often favored in modern organic synthesis due to its generally higher yields, milder reaction conditions, and broader functional group tolerance compared to the Sandmeyer reaction.[6][9] However, the Sandmeyer reaction can be a cost-effective alternative if the corresponding aniline is readily available.
Q2: What are the main safety precautions to consider during this synthesis?
A2: Both synthetic routes involve hazardous materials.
-
Cyanides: All cyanide sources (e.g., CuCN, Zn(CN)₂, KCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated in a dry state.[5] It is crucial to use them in solution immediately after their preparation and to keep them at low temperatures.
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care.
-
Solvents: Many of the organic solvents used (e.g., DMF, DMAc) are toxic and should be handled in a fume hood.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is critical to obtain a high-purity product.
-
Extraction: After the reaction, a standard aqueous work-up is typically performed. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product.[12][13] A gradient elution with a mixture of heptane/ethyl acetate or hexane/ethyl acetate is commonly used.[12][13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities.
Quantitative Data Summary
The following table provides a general comparison of the two primary synthetic routes. Please note that actual yields and conditions may vary depending on the specific experimental setup and optimization.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-4-(trifluoromethyl)aniline | 2-Bromo-4-(trifluoromethyl)aniline |
| Typical Yield | 40-70% | 70-95% |
| Reaction Temperature | 0-5 °C (Diazotization), 50-100 °C (Cyanation) | Room Temperature to 120 °C |
| Key Reagents | NaNO₂, H⁺, CuCN | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂), Base |
| Advantages | Cost-effective if starting aniline is cheap | Higher yields, milder conditions, better functional group tolerance |
| Disadvantages | Potentially explosive intermediate, use of toxic CuCN | Cost of palladium catalyst and ligands, sensitivity to air and moisture |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the palladium-catalyzed cyanation of an aryl halide.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 11. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 12. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 13. rsc.org [rsc.org]
troubleshooting common side reactions in 2-Amino-5-(trifluoromethyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to ensure the successful and efficient synthesis of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through the cyanation of a suitable precursor, most commonly an aryl halide or an aryl diazonium salt. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) group on the aromatic ring introduces specific electronic effects that can influence reactivity and lead to characteristic side reactions. The most prevalent synthetic routes include the Rosenmund-von Braun reaction, the Sandmeyer reaction, and palladium-catalyzed cyanation. This guide will address common issues arising from these methods.
Troubleshooting Common Side Reactions and Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Rosenmund-von Braun reaction to synthesize this compound from 2-Bromo-4-(trifluoromethyl)aniline and CuCN, but I am observing low conversion and a significant amount of starting material recovery. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Rosenmund-von Braun reaction, especially with an electron-rich amine like your starting material, can stem from several factors. The classical Rosenmund-von Braun reaction often requires high temperatures, which can be problematic for sensitive substrates.[1][2][3][4][5]
-
Causality & Explanation:
-
Insufficient Temperature: The traditional Rosenmund-von Braun reaction often requires temperatures in the range of 150-250 °C to proceed efficiently. Your substrate may require a higher temperature to overcome the activation energy for the oxidative addition of the aryl bromide to the copper cyanide.
-
Solvent Effects: The choice of a high-boiling point, polar aprotic solvent like DMF, NMP, or pyridine is crucial for solubilizing the copper cyanide and facilitating the reaction.[3] Using a lower-boiling solvent may not allow the reaction to reach the necessary temperature.
-
Purity of Copper(I) Cyanide: The quality of CuCN is critical. Old or impure CuCN can be less reactive. It is advisable to use freshly purchased or properly stored CuCN.
-
Ligand Effects: The amino group of your starting material can coordinate with the copper(I) cyanide, potentially forming unreactive complexes and inhibiting the desired reaction.[6]
-
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-15 °C, monitoring the reaction progress by TLC or GC. Be mindful of potential decomposition at excessively high temperatures.
-
Solvent Selection: If using a lower-boiling solvent, consider switching to a higher-boiling alternative such as N-Methyl-2-pyrrolidone (NMP) or quinoline.[7]
-
Use of Additives: The addition of a ligand like L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80–120 °C). This can be a milder alternative to high heat.
-
Work-up Procedure: A proper work-up is essential to break down any copper complexes. Typically, this involves quenching the reaction mixture in an aqueous solution of a complexing agent like ammonia or ethylenediamine.[8]
-
Q2: During the work-up of my cyanation reaction, I am observing the formation of a significant amount of 2-Amino-5-(trifluoromethyl)benzamide. How can I prevent this hydrolysis side reaction?
A2: The formation of the corresponding benzamide is a common side reaction resulting from the hydrolysis of the nitrile group. This can occur during the reaction itself if water is present or, more commonly, during the work-up, especially under acidic or basic conditions.[9][10]
-
Causality & Explanation:
-
Acidic or Basic Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[9] If the work-up involves prolonged exposure to strong acids or bases, especially at elevated temperatures, the nitrile can be partially or fully hydrolyzed to the amide.
-
Presence of Water: The presence of water in the reaction mixture, especially at high temperatures, can lead to in-situ hydrolysis.
-
-
Preventative Measures & Protocol:
-
Anhydrous Reaction Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Neutral or Mild Work-up: Adjust your work-up procedure to avoid harsh acidic or basic conditions. If an aqueous quench is necessary, use deionized water and keep the temperature low. If extraction is required, use a neutral brine wash.
-
Temperature Control During Work-up: Perform all work-up steps at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Purification Strategy: If a small amount of the amide is formed, it can often be separated from the desired nitrile by column chromatography on silica gel, as the amide is typically more polar.[8]
-
Q3: I am using a Sandmeyer reaction to convert 2-Amino-5-(trifluoromethyl)aniline to the corresponding benzonitrile, but I am getting a low yield and a complex mixture of byproducts. What are the critical parameters to control in this reaction?
A3: The Sandmeyer reaction is a powerful tool but is highly sensitive to reaction conditions, particularly the diazotization step.[11][12][13] For substrates with electron-withdrawing groups like -CF3, careful control is paramount.
-
Causality & Explanation:
-
Incomplete Diazotization: The formation of the diazonium salt is an equilibrium process and is highly temperature-dependent. If the temperature is not kept low (typically 0-5 °C), the diazonium salt can decompose prematurely or the diazotization may not go to completion.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose to form phenols and other byproducts, especially in the presence of water.[11] The diazonium salt should be used immediately after its formation.
-
Side Reactions of the Aryl Radical: The Sandmeyer reaction proceeds via a radical mechanism.[14] The intermediate aryl radical can participate in unwanted side reactions, such as dimerization to form biphenyl derivatives or reaction with the solvent.
-
-
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction mixture closely.
-
Immediate Use of Diazonium Salt: Prepare the copper(I) cyanide solution in a separate flask and add the freshly prepared, cold diazonium salt solution to it without delay.
-
Control of Acidity: The diazotization is typically carried out in a strong acid like HCl or H2SO4. Ensure that a sufficient excess of acid is used to maintain a low pH and prevent the formation of diazoamino compounds.
-
Purity of Reagents: Use high-purity sodium nitrite and ensure that the starting aniline is free of impurities that could interfere with the reaction.
-
Q4: In my palladium-catalyzed cyanation of 2-Bromo-4-(trifluoromethyl)aniline, I am observing catalyst deactivation and incomplete conversion. How can I improve the efficiency of this reaction?
A4: Palladium-catalyzed cyanation is a milder alternative to the classical methods but can be plagued by catalyst deactivation due to the strong coordination of cyanide to the palladium center.[15][16]
-
Causality & Explanation:
-
Cyanide Poisoning: Cyanide ions can bind strongly to the palladium catalyst at various stages of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes and halting the reaction.[15]
-
Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required.
-
Cyanide Source: The solubility and reactivity of the cyanide source play a significant role. While highly soluble sources like NaCN or KCN can be effective, they also increase the risk of catalyst poisoning. Less soluble sources like Zn(CN)2 or K4[Fe(CN)6] can mitigate this issue.[15][16]
-
-
Optimization Strategies:
-
Ligand Screening: Experiment with different phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky biaryl phosphine ligands, which have shown success in the cyanation of challenging substrates.
-
Choice of Cyanide Source: Consider using zinc cyanide (Zn(CN)2) as the cyanide source. Its lower solubility in organic solvents can help to maintain a low concentration of free cyanide in the reaction mixture, thus reducing catalyst deactivation.[16]
-
Use of Additives: The addition of zinc dust or zinc formate can help to regenerate the active Pd(0) catalyst and improve reaction efficiency.[17]
-
Solvent and Temperature: Optimize the solvent and temperature. Aprotic polar solvents like DMAc or NMP are commonly used. While milder conditions are a key advantage of palladium catalysis, some electron-deficient substrates may still require elevated temperatures (e.g., 80-120 °C) for efficient conversion.[18]
-
Data and Protocol Summaries
Table 1: Comparison of Common Cyanation Methods
| Method | Typical Starting Material | Cyanide Source | Catalyst/Reagent | Typical Conditions | Common Side Reactions |
| Rosenmund-von Braun | Aryl Halide (e.g., 2-Bromo-4-(trifluoromethyl)aniline) | CuCN | Stoichiometric CuCN | High temp. (150-250°C), polar aprotic solvent | Incomplete reaction, hydrolysis to amide, copper complex formation |
| Sandmeyer Reaction | Aryl Amine (e.g., 2-Amino-5-(trifluoromethyl)aniline) | CuCN/NaCN | NaNO2, H+ then CuCN | Low temp. (0-5°C) for diazotization | Phenol formation, incomplete diazotization, biaryl formation |
| Palladium-Catalyzed | Aryl Halide or Triflate | Zn(CN)2, K4[Fe(CN)6] | Pd catalyst (e.g., Pd(OAc)2) + Ligand | Milder temp. (40-120°C) | Catalyst deactivation, hydrolysis to amide |
Protocol 2: General Procedure for Recrystallization of this compound
This protocol provides a general guideline for the purification of the final product. The choice of solvent may need to be optimized based on the specific impurities present.[19][20]
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixtures) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but sparingly when cold.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Synthetic Routes and Potential Pitfalls
Caption: Synthetic routes to this compound and common pitfalls.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund-von Braun Synthesis [drugfuture.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Reversible luminescent reaction of amines with copper(i) cyanide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(5-Cyanononan-5-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 18. thieme-connect.de [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-(trifluoromethyl)benzonitrile Modifications
Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
This compound is a unique trifunctional scaffold. Its reactivity is governed by the interplay between a nucleophilic amino group, an electrophilic nitrile, and an electron-deficient aromatic ring. The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitrile (-CN) groups significantly deactivates the aromatic ring towards electrophilic substitution while simultaneously modulating the nucleophilicity of the aniline amine.[1][2] This guide addresses the common challenges and optimization strategies for modifying this valuable intermediate.
Core Reactivity Analysis
Understanding the electronic landscape of the molecule is the first step to successful optimization. The functional groups present distinct opportunities and challenges.
Caption: Reactivity map for this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental issues.
Section 1: Modifications at the Amino Group
The primary amine is often the first site for modification. While it is a nucleophile, its reactivity is diminished by the strong electron-withdrawing groups on the ring.[3]
Question 1: My Buchwald-Hartwig N-arylation reaction is giving low yields or failing completely. What are the common pitfalls?
Answer: This is a frequent challenge. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is highly sensitive to several parameters, especially with an electron-deficient amine like this one.[4][5]
-
Causality: The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[6] Each step can be a bottleneck. The electron-deficient nature of your amine can make both its coordination to the palladium center and the final reductive elimination step sluggish.
-
Troubleshooting Steps:
-
Catalyst/Ligand Choice is Critical: Standard catalysts may not be sufficient. You need a system that promotes both oxidative addition and the difficult reductive elimination step.
-
Ligands: Use bulky, electron-rich biarylphosphine ligands. These stabilize the Pd(0) state and accelerate reductive elimination.[6] Good starting points are XPhos, SPhos, or RuPhos.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precursors. Pre-formed catalysts (e.g., XPhos Pd G3) are often more reliable.
-
-
Base Selection: The pKa of the amine is lower than typical anilines, requiring a strong, non-nucleophilic base to generate the active amide nucleophile.
-
Common Choices: Sodium tert-butoxide (NaOtBu) is often the most effective. If this proves too harsh, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be tried, though they may require higher temperatures.
-
-
Solvent and Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen.
-
Degassing: Ensure your solvent (typically toluene, dioxane, or THF) is thoroughly degassed. The freeze-pump-thaw method is superior to simple argon bubbling.[7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.
-
-
Temperature: These reactions often require heat (80-110 °C) to drive the catalytic cycle. If you see decomposition of your starting material, try lowering the temperature and accepting a longer reaction time.[7]
-
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Question 2: I need to protect the amino group for a subsequent reaction. Which protecting group should I use and what are the optimal conditions?
Answer: Protecting group strategy is crucial. You need a group that can be installed efficiently on the less-nucleophilic amine and removed under conditions that don't affect the nitrile or trifluoromethyl groups. This is a concept known as an orthogonal protection strategy.[][9]
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): This is the most common and generally the best choice. It is stable to a wide range of conditions but is easily removed with acid.[10]
-
Protection: Use Di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent like THF or Dichloromethane (DCM). The reaction may be slower than with more nucleophilic anilines, so allow for extended reaction times or gentle heating (40 °C).[10]
-
Deprotection: Trifluoroacetic acid (TFA) in DCM at room temperature, or 4M HCl in dioxane are highly effective and typically complete within an hour.[11]
-
-
Cbz (carboxybenzyl): A good alternative, stable to acidic conditions and removed by catalytic hydrogenation.
-
Protection: Benzyl chloroformate (Cbz-Cl) with a base like sodium bicarbonate in a biphasic system (e.g., dioxane/water).
-
Deprotection: Hydrogenolysis (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This method is very clean but incompatible with other reducible groups (like nitro or some heterocycles) in your molecule.[11]
-
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| Boc | Boc₂O, Base (TEA, DMAP), THF or DCM | Strong Acid (TFA, HCl in Dioxane) | Stable to hydrogenation and mild base. |
| Cbz | Cbz-Cl, Base (NaHCO₃), Dioxane/H₂O | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. |
| Fmoc | Fmoc-Cl, Base (NaHCO₃), Dioxane/H₂O | Base (e.g., 20% Piperidine in DMF) | Not recommended if base-sensitive nitrile hydrolysis is a risk. |
Section 2: Modifications at the Nitrile Group
The nitrile group is a versatile handle for conversion into other functionalities.
Question 3: My nitrile hydrolysis to the carboxylic acid is very slow and requires harsh conditions, leading to decomposition. How can I optimize this?
Answer: The electron-withdrawing groups on the ring make the nitrile carbon less electrophilic, thus hindering nucleophilic attack by water.[12] Therefore, forcing conditions are typically necessary, but this creates a fine balance between reaction and degradation.
-
Causality: Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. Both steps require activation of the electrophilic carbon.[13] Under harsh basic conditions, the -CF₃ group can also be susceptible to hydrolysis.
-
Optimization Strategies:
-
Acid-Catalyzed Hydrolysis: This is often the cleaner method for this substrate.
-
Conditions: Heat the nitrile under reflux in a strong aqueous acid. A mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 50% v/v) or concentrated HCl is a good starting point.[14]
-
Mechanism: The acid protonates the nitrile nitrogen, making the carbon much more susceptible to attack by water.[15]
-
Troubleshooting: If the reaction stalls, increasing the concentration of the acid or the temperature may be necessary. Monitor by TLC or LC-MS to find the point of maximum conversion before significant decomposition begins.
-
-
Base-Catalyzed Hydrolysis: This method is also effective but carries a higher risk of side reactions.
-
Conditions: Reflux with a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[14]
-
Mechanism: The hydroxide ion directly attacks the nitrile carbon. Harsher conditions (higher temperature, longer time) are needed to hydrolyze the intermediate amide to the carboxylate salt.[15][16]
-
Troubleshooting: If you observe decomposition (often indicated by a color change to dark brown/black), reduce the temperature or the concentration of the base. It is sometimes possible to isolate the intermediate amide by using milder conditions (lower temperature, shorter reaction time).[15] After the reaction, the product will be the carboxylate salt; an acidic workup is required to protonate it to the free carboxylic acid.
-
-
Section 3: Modifications at the Aromatic Ring
Direct functionalization of the aromatic ring is challenging due to its electron-deficient nature.
Question 4: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) on the ring, but the reaction is not working. Why?
Answer: The combined deactivating effect of the ortho-amino group (which is a weak activator), the para-cyano group (strong deactivator), and the meta-trifluoromethyl group (strong deactivator) makes the ring extremely "electron-poor" and resistant to attack by electrophiles.[1]
-
Causality: Electrophilic Aromatic Substitution (EAS) reactions rely on the aromatic ring acting as a nucleophile. With three powerful electron-withdrawing groups, the nucleophilicity of your ring is severely diminished. Standard EAS conditions (e.g., Br₂ with FeBr₃) will almost certainly fail.
-
Alternative Strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a more viable strategy for functionalizing electron-deficient rings. However, it requires a leaving group (like F, Cl, or Br) to be present on the ring. If your goal is to install a nucleophile (e.g., an amine, alkoxide), you should consider starting from a halogenated version of this compound. The reaction mechanism is typically concerted or proceeds through a stabilized Meisenheimer complex intermediate.[17][18][19]
-
Metal-Catalyzed Cross-Coupling: The most practical approach is to start with a halogenated analog (e.g., 2-Amino-4-bromo-5-(trifluoromethyl)benzonitrile) and use cross-coupling chemistry like the Suzuki-Miyaura reaction to install new carbon-carbon bonds.[20]
-
Synthesis from a Pre-functionalized Ring: It is often more efficient to design your synthesis to start from a benzene ring that already has the desired substituents rather than trying to add them to this deactivated system.
-
General Experimental Protocols
Protocol 1: Boc-Protection of the Amino Group
-
Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
If the reaction is slow, add a catalytic amount of DMAP (0.1 equiv).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: General Starting Conditions for Buchwald-Hartwig N-Arylation
This protocol must be performed under a strict inert atmosphere.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-18 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
strategies to minimize byproduct formation in reactions of 2-Amino-5-(trifluoromethyl)benzonitrile
Answering to a high-level scientific audience, this guide provides a detailed, authoritative resource for minimizing byproduct formation in reactions involving the versatile but challenging reagent, 2-Amino-5-(trifluoromethyl)benzonitrile. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to enhance your experimental success.
Technical Support Center: this compound
Introduction: Navigating the Bifunctional Reactivity of a Key Building Block
This compound is a valuable intermediate in pharmaceutical and materials science, prized for its unique electronic properties imparted by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and nitrile groups.[1] However, this bifunctionality—the presence of a nucleophilic amine and an electrophilic nitrile—creates a landscape ripe for competing reactions and byproduct formation. This guide provides a troubleshooting framework to anticipate and mitigate these challenges, ensuring higher yields and product purity.
Core Principles for Minimizing Byproduct Formation
Successful synthesis relies on controlling the kinetics and thermodynamics of competing reaction pathways. Before diving into specific problems, consider these universal principles:
-
Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can dramatically decrease the rate of byproduct formation while only moderately slowing the primary pathway.[2]
-
Stoichiometry & Order of Addition: The ratio of reactants is critical. For bimolecular reactions, slowly adding one reagent to the other can maintain a low concentration of the added reagent, preventing side reactions like di-alkylation.[3]
-
Solvent and Catalyst Selection: The reaction medium and catalyst can stabilize or destabilize intermediates, thereby favoring one pathway over another.[2] A change in solvent polarity or the use of a milder catalyst can be transformative.[2]
-
Atmosphere Control: Aromatic amines are susceptible to oxidation, which can lead to complex, often colored, polymeric byproducts. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a standard best practice.
General Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving issues with byproduct formation.
Caption: A logical approach to troubleshooting byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Category 1: Reactions at the Amino Group
The primary amino group is a potent nucleophile, making it the most common site for derivatization through reactions like alkylation, acylation, and sulfonylation.
Q1: I'm performing a reductive amination with an aldehyde/ketone and see significant formation of the tertiary amine byproduct. How can I favor selective mono-alkylation?
A1: This is a classic challenge where the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.[3] The key is to control the relative concentrations of the reacting species.
Causality: The formation of the tertiary amine can be suppressed by ensuring the newly formed secondary amine does not have the opportunity to react with another molecule of the imine intermediate.[3]
Strategies:
-
Pre-form the Imine: Mix the this compound with a slight deficit (0.95 eq) of the aldehyde/ketone in an aprotic solvent (like DCM or DCE). You can use a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, to drive the imine formation to completion. Monitor by TLC or LC-MS until the starting amine is consumed. Only then, add the reducing agent (e.g., NaBH(OAc)₃, NaBH₄). This ensures a minimal concentration of free aldehyde/ketone is present when the secondary amine product appears.[3]
-
Use a Large Excess of the Amine: While not always practical with valuable reagents, using a 5-10 fold excess of the this compound will statistically favor the reaction of the aldehyde/ketone with the primary amine over the secondary amine product.
-
Adjust pH: For many reductive aminations, slightly acidic conditions (e.g., using acetic acid) are used to catalyze imine formation. However, under non-acidic (neutral) conditions, the formation of the tertiary amine byproduct can often be suppressed.[3]
Caption: Competing pathways in reductive amination.
Q2: My reaction mixture is turning dark brown/black, and my TLC plate shows a streak from the baseline. What is happening?
A2: Aromatic amines are highly susceptible to air oxidation, which leads to the formation of complex, high-molecular-weight, colored polymeric materials. The electron-rich nature of the aminobenzonitrile ring makes it prone to this decomposition pathway.
Strategies:
-
Inert Atmosphere: Always perform reactions with aromatic amines under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using appropriate glassware (e.g., a three-neck flask with a gas inlet).
-
Use Fresh Reagents: Use freshly distilled or purified starting materials and solvents to remove any oxidizing impurities.
-
Antioxidants (Use with Caution): In some specific industrial applications, trace amounts of antioxidants can be used, but this should be carefully evaluated as it can complicate purification.
-
Temperature Control: High temperatures can accelerate oxidative decomposition.
Category 2: Reactions Involving the Nitrile Group
The nitrile group is a stable functional group but can undergo hydrolysis under aqueous acidic or basic conditions, often accelerated by heat.[4][5]
Q1: I am attempting a reaction at the amino group under acidic/basic conditions and observing a new, more polar spot on my TLC. Mass spectrometry suggests the addition of water. What is the likely byproduct?
A1: You are likely observing the unintended hydrolysis of the nitrile group to either the primary amide (R-CN → R-CONH₂) or the carboxylic acid (R-CN → R-COOH).[5][6] This is a very common side reaction if water is present and the conditions are not strictly controlled.
Mechanism of Hydrolysis:
-
Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[6]
-
Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon.[4]
Caption: Stepwise hydrolysis of the nitrile group.
Strategies to Prevent Unwanted Hydrolysis:
-
Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents, dry reagents, and perform the reaction under an inert atmosphere to exclude moisture.
-
Protecting Groups: If your desired reaction requires harsh aqueous conditions, consider protecting the amino group first (e.g., as a Boc-carbamate), performing the intended reaction, and then deprotecting under non-hydrolytic conditions.[7]
-
Milder Conditions: If possible, find milder, non-aqueous conditions for your transformation. For example, instead of a strong aqueous base, consider a non-nucleophilic organic base like DBU or triethylamine in an aprotic solvent.
Q2: I actually want to hydrolyze the nitrile to the primary amide, but the reaction proceeds all the way to the carboxylic acid. How can I stop the reaction at the amide stage?
A2: Stopping the hydrolysis at the amide stage is challenging because the conditions required to hydrolyze the nitrile often readily hydrolyze the resulting amide as well.[8] The key is to use milder conditions and carefully monitor the reaction.
Strategies for Partial Hydrolysis:
-
Alkaline Peroxide: A common and effective method for mild hydrolysis to the amide is using hydrogen peroxide under basic conditions (e.g., NaOH in aqueous ethanol).[9] The hydroperoxide anion is a more selective nucleophile for this transformation.
-
Controlled Acid Hydrolysis: Using concentrated acids like HCl at a controlled, lower temperature (e.g., 40-50 °C) can sometimes allow for the isolation of the amide.[8] Careful monitoring by TLC or LC-MS is essential to quench the reaction before significant over-hydrolysis occurs.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer exceptional selectivity for converting nitriles to carboxylic acids or amides under mild, aqueous conditions, often without affecting other functional groups. This is a green chemistry approach worth considering.
| Byproduct Class | Potential Structure | Formation Conditions | Mitigation Strategy |
| Over-alkylation | Tertiary Amine | Reductive amination with excess aldehyde/ketone | Pre-form imine; use excess primary amine[3] |
| Hydrolysis | Primary Amide or Carboxylic Acid | Presence of water under acidic or basic conditions[4][5] | Use strict anhydrous conditions; control pH and temp |
| Oxidation | Polymeric materials (colored) | Exposure to air/oxidants, especially at high temp | Use inert (N₂/Ar) atmosphere; use fresh reagents |
Caption: Table summarizing common byproducts and mitigation strategies.
Validated Experimental Protocols
The following protocols provide a starting point for key transformations, designed to minimize common byproducts.
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol favors the formation of the secondary amine by pre-forming the imine.
-
Imine Formation:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Add the desired aldehyde or ketone (0.95 eq).
-
Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up & Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Controlled Partial Hydrolysis to 2-Amino-5-(trifluoromethyl)benzamide
This protocol uses alkaline peroxide for a mild and selective conversion.[9]
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMSO (~0.2 M).
-
Add 1 M sodium hydroxide (NaOH) solution (1.0 eq).
-
Cool the mixture to 10-15 °C in a water bath.
-
-
Reagent Addition:
-
Slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Stir the reaction at room temperature and monitor closely by TLC (e.g., every 30 minutes). The amide product will be more polar than the starting nitrile.
-
-
Work-up & Purification:
-
Once the starting material is consumed (but before significant formation of a more polar carboxylic acid spot is observed), quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Adjust the pH to neutral (~7) with dilute HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
handling and storage guidelines for 2-Amino-5-(trifluoromethyl)benzonitrile to prevent degradation.
Technical Support Center: 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we move beyond simple instructions to explain the chemical principles behind its proper handling and storage, empowering you to troubleshoot issues and safeguard your experimental outcomes.
Part 1: Core Compound Profile & Properties
Before delving into protocols, a foundational understanding of the compound's properties is essential. This compound possesses two key functional groups that dictate its stability and reactivity: a nucleophilic aromatic amine and an electrophilic nitrile group.
It is important for researchers to note a discrepancy in the CAS numbers often associated with this compound. Both CAS 327-78-6 and 6526-08-5 have been used in literature and by suppliers for "this compound".[1][2] Always verify the identity of your material using analytical methods like NMR or MS and refer to the specific documentation provided by your supplier.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₅F₃N₂ | [1][2] |
| Molecular Weight | 186.13 g/mol | [1][2][3] |
| Appearance | Off-white to tan solid/crystalline powder | [1][4][5] |
| Melting Point | Approximately 72-74 °C | [2] |
| Solubility | Low solubility in water; soluble in some organic solvents |[1][6] |
Part 2: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common queries regarding the day-to-day management of this reagent.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored under the conditions outlined below. These measures are designed to mitigate the primary degradation pathways: hydrolysis and oxidation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential hydrolytic and oxidative reactions.[7] |
| Atmosphere | Store in a tightly sealed container. For maximum longevity, consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture, which can initiate nitrile hydrolysis, and oxygen, which can cause amine oxidation.[1][8] |
| Light | Protect from light by using an amber vial or storing it in a dark place. | The aromatic amine moiety is susceptible to photodegradation, which can lead to the formation of colored impurities.[1][9][10] |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that can cause vigorous and hazardous reactions.[2][7] |
Q2: I accidentally left the container on the bench overnight at room temperature. Is it still usable?
A single overnight exposure to ambient temperature is unlikely to cause significant degradation, provided the container was tightly sealed, minimizing moisture and air exposure. However, for long-term stability and reproducible results, consistently adhering to refrigerated storage is crucial. We recommend running a quality control check (e.g., HPLC, TLC) against a reference standard if you have any doubts about the material's integrity. Aromatic amines can show instability at room temperature over several days.[10]
Q3: The material has developed a slight yellow or brownish tint. What does this mean?
A color change from off-white to yellow or brown is a common visual indicator of degradation. This is often due to the oxidation of the aromatic amino group, which can lead to the formation of colored nitroso or nitro derivatives and polymeric impurities.[9] While the material may still be suitable for some applications, its purity is compromised. For sensitive downstream applications, such as in pharmaceutical development, using discolored material is not recommended.
Q4: What materials should I avoid bringing into contact with this compound?
To prevent hazardous reactions and maintain chemical purity, avoid contact with the substances listed below.
Table 3: Incompatible Substances | Substance Class | Specific Examples | Reason for Incompatibility | Source(s) | | :--- | :--- | :--- | :--- | | Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can react exothermically with the amino group, causing oxidation and creating a potential fire or explosion hazard. |[1][8][9] | | Strong Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Can catalyze the rapid hydrolysis of the nitrile group to a carboxylic acid and will protonate the basic amino group.[8][9] | | Strong Bases | Sodium Hydroxide (NaOH) | Can catalyze the hydrolysis of the nitrile group to a carboxylate salt.[11][12] | | Other Reagents | Acid Chlorides, Acid Anhydrides, Chloroformates | Will react readily with the nucleophilic amino group. |[9] |
Part 3: Understanding Degradation Pathways
Proactive prevention of degradation begins with understanding the underlying chemical mechanisms. For this compound, there are two primary points of vulnerability.
Pathway 1: Hydrolysis of the Nitrile Group
The cyano (nitrile) group is susceptible to hydrolysis, a reaction with water that converts it first to an amide and then to a carboxylic acid.[12][13] This process can be catalyzed by the presence of either acids or bases, including residual acidic or basic impurities.[14][15]
-
Mechanism: The reaction involves the nucleophilic attack of water on the electrophilic carbon of the nitrile. Under acidic conditions, the nitrile nitrogen is protonated first, making the carbon even more susceptible to attack.[14][15] Under basic conditions, the hydroxide ion acts as the nucleophile.
-
Consequence: The formation of 2-Amino-5-(trifluoromethyl)benzamide and subsequently 2-Amino-5-(trifluoromethyl)benzoic acid introduces impurities that can interfere with subsequent reactions and complicate purification.
Caption: Hydrolysis pathway of the nitrile group.
Pathway 2: Degradation of the Aromatic Amine Group
The aromatic amine group is prone to degradation via oxidation and photolysis (degradation by light).[9][16]
-
Mechanism: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can oxidize the amino group. Photodegradation involves the absorption of UV light, which excites the molecule and can lead to the formation of reactive radical species.[10][17]
-
Consequence: This degradation often results in complex mixtures of byproducts, including highly colored polymeric materials, which are responsible for the visible discoloration of the sample.[9] This significantly reduces the purity and can inhibit or produce unwanted side reactions in your experiments.
Caption: Primary degradation pathway for the amine group.
Part 4: Troubleshooting & Experimental Protocols
This section provides actionable steps for identifying degradation and ensuring the quality of your reagent.
Recommended Handling Workflow
To minimize degradation during routine laboratory use, follow this validated workflow.
Caption: Recommended workflow for handling the reagent.
Why equilibrate the container to room temperature before opening? This is a critical step. Opening a cold container introduces warm, moist lab air, which will immediately condense on the cold solid. This localized high concentration of water can accelerate nitrile hydrolysis. Allowing the container to warm up first prevents this condensation.
Protocol: Forced Degradation Study for Stability Assessment
If you suspect degradation or wish to validate a stability-indicating analytical method (e.g., HPLC), a forced degradation study is the definitive test. This protocol intentionally stresses the compound to generate potential degradation products.[9]
Objective: To identify the HPLC retention times of potential degradation products (amide, carboxylic acid) relative to the parent compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in methanol or acetonitrile at approximately 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 9 mL of purified water.
-
-
Incubation:
-
Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all four samples (Acid, Base, Oxidative, Control) alongside a freshly prepared, unstressed stock solution using your HPLC method.
-
-
Data Interpretation: Compare the chromatograms. New peaks in the stressed samples represent degradation products. The acid and base-stressed samples are likely to show peaks corresponding to the amide and carboxylic acid hydrolysis products. The oxidative sample may show a decrease in the main peak and the appearance of multiple smaller peaks, indicative of complex amine oxidation.
By performing this study, you can confidently identify and quantify degradation in your working samples, ensuring the integrity of your experimental data.
References
- 1. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 2. echemi.com [echemi.com]
- 3. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sonalplasrubind.com [sonalplasrubind.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.at [fishersci.at]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. dl.edi-info.ir [dl.edi-info.ir]
- 17. researchgate.net [researchgate.net]
alternative catalysts and reagents for the synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges, focusing on alternative catalysts and reagents to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a cross-coupling reaction to introduce the cyano group onto a pre-functionalized benzene ring. A prevalent strategy is the palladium-catalyzed cyanation of an aryl halide, such as 2-Bromo-4-(trifluoromethyl)aniline. This approach benefits from the wide availability of palladium catalysts and various cyanide sources. Alternative routes might involve the Sandmeyer reaction from a corresponding aniline, though this classic method often requires stoichiometric copper(I) cyanide and can have safety concerns.[1][2]
Q2: What are the main challenges associated with the palladium-catalyzed cyanation for this specific molecule?
A2: The primary challenge in the palladium-catalyzed cyanation of aryl halides is catalyst deactivation by the cyanide ion.[1][2][3] Cyanide can strongly coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[3] Additionally, the presence of the electron-withdrawing trifluoromethyl group can affect the reactivity of the aryl halide. For electron-deficient aryl groups, the reductive elimination step to form the aryl nitrile can be slower.[1] The free amino group can also potentially coordinate to the palladium catalyst, although many modern catalyst systems show good tolerance for such functional groups.[1]
Q3: Are there safer, non-toxic alternatives to traditional cyanide sources like KCN or NaCN?
A3: Absolutely. Due to the high toxicity of simple cyanide salts, several safer alternatives have been developed. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example, being a non-toxic and inexpensive cyanide source.[1][4][5] Zinc cyanide (Zn(CN)₂) is another commonly used alternative that has lower solubility in organic solvents, which helps to maintain a low concentration of free cyanide and reduce catalyst poisoning.[6][7] Other organic cyanide sources like benzyl cyanide and acetone cyanohydrin have also been explored.[6][8]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Aryl Halide
If you are experiencing poor conversion of your starting material, such as 2-Bromo-4-(trifluoromethyl)aniline, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Conversion
A decision tree for troubleshooting low conversion.
-
Catalyst Deactivation:
-
Cause: As mentioned, cyanide can poison the palladium catalyst.[1][3] The choice of palladium precursor is critical. Pre-formed palladium complexes, or palladacycle precatalysts, can be more effective than palladium sources like Pd(OAc)₂ that require in-situ reduction.[1][2]
-
Solution: Consider using a more robust palladium precatalyst. If using a simple palladium salt, pre-incubation with the phosphine ligand before adding the cyanide source may improve catalyst activation.[1]
-
-
Ligand Selection:
-
Cause: The choice of phosphine ligand is crucial for an efficient reaction, especially with electron-deficient substrates.
-
Solution: For electron-deficient aryl chlorides, bulkier, more electron-donating ligands like di-tert-butylphosphino analogs can facilitate the reductive elimination step.[1] Ligands like XPhos and t-BuXPhos have shown broad applicability in cyanation reactions.[6]
-
-
Cyanide Source and Additives:
-
Reaction Conditions:
-
Cause: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Solution: While some modern methods work at lower temperatures, traditional systems using K₄[Fe(CN)₆] may require temperatures above 140°C.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of this compound.
-
Hydrodehalogenation:
-
Cause: A common side reaction is the replacement of the halogen with a hydrogen atom. This can occur via a competing pathway to the desired cyanation.
-
Solution: This is often influenced by the solvent and base combination. Ensure your reagents and solvents are pure and anhydrous (unless an aqueous system is intended). Optimizing the catalyst and ligand system can also suppress this side reaction.
-
-
Competing Amination:
-
Cause: In some cross-coupling reactions, the amino group of one molecule can react with the aryl halide of another in a self-coupling reaction, similar to a Buchwald-Hartwig amination.[9]
-
Solution: While less common in cyanation, if this is observed, adjusting the ligand and reaction conditions may be necessary. Using a ligand less prone to promoting C-N bond formation in this context could be beneficial.
-
Alternative Catalysts and Reagents
For those looking to move away from palladium-based systems or explore other options, here is a comparison of alternative approaches.
| Catalyst System | Cyanide Source | Key Advantages | Potential Drawbacks |
| Palladium/Phosphine Ligand | K₄[Fe(CN)₆] | Non-toxic cyanide source, relatively low cost.[1][4] | Can require high temperatures and biphasic solvent systems.[1] |
| Palladium/dppf | Zn(CN)₂ | Effective for a broad range of aryl halides, can be used in a single organic solvent.[7] | Zinc salts can be hygroscopic and require careful handling. |
| Copper-based Catalysts | NaCN, Benzyl Cyanide | Palladium-free, can be more cost-effective.[10][11] | Often requires higher temperatures and longer reaction times than palladium systems. |
| Ligand-Free Palladium | K₄[Fe(CN)₆] | Simplifies the reaction setup and reduces cost.[4] | May have a more limited substrate scope and require higher catalyst loading. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of aryl chlorides and bromides.[1]
-
To an oven-dried reaction vessel, add 2-Bromo-4-(trifluoromethyl)aniline (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), a palladium precatalyst (e.g., 0.2 mol%), a suitable phosphine ligand (e.g., L1, Pd/L 1:2), and KOAc (0.125 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add dioxane (2.5 mL) and water (2.5 mL).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Cyanation
This protocol is based on general principles of copper-catalyzed cyanation reactions.
-
In a reaction vessel, combine 2-Bromo-4-(trifluoromethyl)aniline (1 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and the cyanide source (e.g., NaCN, 1.2 equiv).
-
Add a high-boiling point aprotic solvent such as DMF or DMAc.
-
Heat the reaction mixture under an inert atmosphere to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction until the starting material is consumed.
-
Work-up the reaction by cooling, diluting with water, and extracting the product with an organic solvent.
-
Purify the product via crystallization or chromatography.
Workflow for a General Cross-Coupling Reaction
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Solubility Issues of 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for 2-Amino-5-(trifluoromethyl)benzonitrile (CAS No. 6526-08-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this important intermediate and may encounter challenges with its solubility in various reaction media. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a scientific rationale for each recommendation to ensure your experiments are successful, repeatable, and efficient.
Understanding the Challenge: Physicochemical Properties
This compound is a crystalline solid whose structure presents a classic solubility challenge. The combination of a polar aminobenzonitrile backbone with a highly lipophilic trifluoromethyl (CF₃) group, coupled with a stable crystal lattice structure indicated by its melting point of 72-74 °C, contributes to its limited solubility in a wide range of common solvents.[1] Understanding these core properties is the first step in devising an effective solubilization strategy.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₅F₃N₂ | Contains both polar (amino, nitrile) and non-polar (trifluoromethyl, benzene ring) moieties. |
| Molecular Weight | 186.13 g/mol [1] | A moderate molecular weight, not inherently prohibitive to dissolution. |
| Melting Point | 72-74 °C[1] | Suggests a relatively stable crystal lattice that requires sufficient energy to break apart. |
| XLogP3 | 2.4[1] | Indicates a preference for a lipophilic (non-polar) environment over a hydrophilic (polar) one. |
| Physical Form | Solid | Dissolution requires overcoming intermolecular forces within the solid state. |
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are the immediate first steps?
A1: Before making significant changes to your reaction setup, attempt the simplest physical methods to promote dissolution. Often, insufficient kinetic energy is the primary barrier.
-
Mechanical Agitation & Sonication: Ensure vigorous stirring. If undissolved solids remain, place the sealed reaction vessel in an ultrasonic bath for 15-30 minute intervals. Sonication provides localized energy to break up solid agglomerates and disrupt the crystal lattice at the solvent-solid interface.
-
Gentle Heating: For most organic solids, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, meaning it absorbs heat.[2] Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.[4]
-
Action: Warm the mixture to 40-50 °C while stirring. Visually monitor for dissolution.
-
Causality: The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's intermolecular forces.[5]
-
Caution: Ensure the temperature is well below the boiling point of your solvent and does not induce unwanted side reactions.
-
Q2: I need to select a primary solvent. Which types of solvents are the best starting points for this compound?
A2: Given the molecule's mixed polarity, the principle of "like dissolves like" suggests that polar aprotic solvents are the most promising candidates.[6] These solvents possess a significant dipole moment to interact with the polar amino and nitrile groups but lack acidic protons that could interfere with many reactions.
Recommended Solvent Classes (In Order of General Effectiveness):
-
Polar Aprotic Solvents: (e.g., DMF, DMAc, NMP, DMSO). These are often the most effective due to their high dielectric constants, which can effectively solvate the polar regions of the molecule.
-
Ethers: (e.g., THF, Dioxane, 1,2-Dimethoxyethane (DME)). These offer moderate polarity and are suitable for a wide range of organometallic reactions.
-
Chlorinated Solvents: (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)). The polarity of these solvents can be effective, and they are often used in cycloaddition reactions.[7]
-
Aromatic Hydrocarbons: (e.g., Toluene, Xylene, Benzonitrile). These non-polar solvents will primarily interact with the trifluoromethyl-substituted benzene ring. Solubility is often limited but can be significantly improved with heating. Benzonitrile itself can be an excellent high-temperature solvent for related structures.[8]
For a structured approach to choosing the best solvent, see the Protocol for Solvent Screening below.
Q3: Changing the primary solvent is not an option for my reaction chemistry. How can I use a co-solvent to improve solubility?
A3: Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[9][10][11] A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent that, when added in a small to moderate amount, alters the overall polarity of the solvent system to better match that of the solute.[6][12][13]
-
Mechanism of Action: The co-solvent works by reducing the interfacial tension between the primary solvent and the solute.[13] It essentially creates a more "hospitable" environment for the solute molecules, disrupting the solvent-solvent interactions of the primary medium and allowing for better solute-solvent interactions.
-
Workflow for Co-Solvent Selection:
Caption: Decision workflow for selecting a co-solvent.
Q4: My reaction is heterogeneous, with the solid suspended. Is full dissolution always necessary for the reaction to proceed?
A4: Not necessarily. Many reactions, particularly those involving reagents on solid supports or certain catalytic processes, run effectively as slurries or suspensions. The key is distinguishing between a solubility-limited reaction and a healthy heterogeneous reaction.
-
When is a slurry acceptable? If the reaction proceeds at a reasonable rate and goes to completion, the low concentration of the dissolved substrate is sufficient. The solid material acts as a reservoir, dissolving as the soluble portion is consumed, governed by Le Châtelier's principle.
-
When is it a problem? If the reaction is stalled, slow, or gives poor yields, it indicates that the rate of dissolution is the rate-limiting step.[6] In this case, enhancing solubility is critical.
-
Diagnostic Test: Take two identical reactions. Run one as is (heterogeneous). To the second, add a co-solvent (like DMF) dropwise until the substrate dissolves. If the second (homogeneous) reaction proceeds significantly faster or gives a higher yield, your original reaction was indeed limited by solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of an effective solvent system using small quantities of material.
Objective: To identify the best single solvent or co-solvent system for dissolving this compound.
Materials:
-
This compound
-
Set of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DCM)
-
Small vials (e.g., 4 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: To each of 5 labeled vials, add approximately 10 mg of this compound.
-
Solvent Addition (Step 1): To each vial, add 0.5 mL of a different candidate solvent. This corresponds to a concentration of ~20 mg/mL.
-
Room Temperature Test: Cap the vials and vortex for 1 minute. Place on a stir plate and stir vigorously for 30 minutes at room temperature.
-
Observation 1: Record your observations. Classify each as "Fully Dissolved," "Partially Soluble," or "Insoluble."
-
Heating Test: For vials where the compound is not fully dissolved, place them in a heat block or oil bath at 60 °C for 30 minutes with stirring.
-
Observation 2: Remove vials, allow them to cool to room temperature, and record observations again. Note if the compound precipitates upon cooling.
-
Co-Solvent Test (Optional): For promising primary solvents where solubility is still incomplete, add a co-solvent (e.g., 10% v/v of DMF) and repeat the observation steps.
Protocol 2: Effective Use of a Co-Solvent System in a Reaction
Objective: To set up a reaction ensuring complete dissolution of the substrate using a co-solvent.
Procedure:
-
To the reaction vessel, add the this compound and all other solid reagents.
-
Add the primary reaction solvent in a volume that is approximately 80-90% of the final desired reaction volume.
-
Begin vigorous stirring.
-
Slowly, add the chosen co-solvent (e.g., DMF) dropwise via syringe while observing the mixture.
-
Continue adding the co-solvent until all solid this compound has dissolved. Record the volume of co-solvent used.
-
Add any liquid reagents to the now-homogeneous solution.
-
If necessary, top up with the primary solvent to reach the final target concentration.
-
Proceed with the reaction as planned.
This method ensures you use the minimum amount of co-solvent necessary, which can be important for minimizing its potential impact on the reaction pathway or downstream purification.
Visualizing the Solution: The Role of Intermolecular Forces
The challenge of dissolving this compound lies in finding a solvent that can adequately address its distinct molecular regions.
Caption: Interactions between functional groups and solvent types.
This diagram illustrates why a single solvent may be insufficient. A non-polar solvent like Toluene interacts well with the lipophilic half of the molecule, while a polar aprotic solvent like DMF effectively solvates the polar amine and nitrile groups. A mixture (co-solvent system) can therefore provide a superior overall solvating environment.
References
- 1. echemi.com [echemi.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sixty Solvents [chem.rochester.edu]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrar.org [ijrar.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Analytical Methods for Monitoring Reactions of 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for analytical methods focused on 2-Amino-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring chemical reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of reactions with this compound.
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?
A1: The choice of analytical technique depends on the reaction conditions, the properties of the reactants and products, and the information required (e.g., qualitative monitoring vs. quantitative kinetics). The most commonly employed and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying compounds in a mixture.[1] For this compound and its derivatives, reverse-phase HPLC with a C18 column is typically the method of choice.[2] UV detection is suitable due to the aromatic nature of the compound.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the properties of this compound (Melting Point: 72-74 °C), it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.[3] The choice of column polarity is crucial for achieving good separation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique for structural elucidation and quantitative analysis.[5] It can be used for in-situ reaction monitoring, providing real-time information on the consumption of starting materials and the formation of products and intermediates.[6] Both ¹H and ¹³C NMR are valuable, and ¹⁹F NMR can be particularly useful for tracking the trifluoromethyl group.
-
Mass Spectrometry (MS): MS, often coupled with a chromatographic technique (LC-MS or GC-MS), provides molecular weight information and fragmentation patterns that are crucial for identifying reactants, products, and byproducts. Electrospray ionization (ESI) is a common technique for LC-MS analysis of such compounds.[7]
-
In-situ Spectroscopy (FTIR, Raman): Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor reactions in real-time by tracking changes in vibrational frequencies of specific functional groups, such as the nitrile (C≡N) stretch.[8][9] The nitrile group provides a distinct and well-separated signal in Raman spectroscopy, making it suitable for ratiometric analysis.[10]
Q2: How can I develop a robust HPLC method for my reaction?
A2: Developing a robust HPLC method involves several key steps:
-
Column Selection: A C18 reverse-phase column is a good starting point for non-polar to moderately polar compounds like this compound.[2]
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common mobile phase.[11] Adding a small amount of acid, like formic acid or trifluoroacetic acid (TFA), can improve peak shape for amine-containing compounds by suppressing silanol interactions with the stationary phase.[1][2]
-
Gradient vs. Isocratic Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to separate compounds with a wide range of polarities, which is common in reaction mixtures.
-
Detector Wavelength: Select a UV wavelength where both your starting material and expected product have significant absorbance. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal wavelength. For aromatic compounds, a wavelength around 254 nm is often a good starting point.[2]
-
Method Validation: Once a suitable method is developed, it should be validated for parameters like linearity, accuracy, precision, and robustness to ensure reliable results.
Q3: What are the challenges in analyzing this compound by GC?
A3: While GC is a viable technique, there are potential challenges to consider:
-
Thermal Stability: Although the compound has a defined melting point, it's important to ensure it does not decompose at the high temperatures of the GC inlet and column.
-
Peak Tailing: The primary amine group can interact with active sites (free silanol groups) on the GC column, leading to peak tailing. Using a deactivated column or a column with a more polar stationary phase can mitigate this issue.
-
Column Choice: The choice of stationary phase is critical. A mid-polarity phase is often a good compromise for separating compounds with both polar (amine, nitrile) and non-polar (trifluoromethylphenyl) groups.[4]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your analyses.
HPLC Troubleshooting
A troubleshooting guide for common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| High System Backpressure | Blockage in the system (e.g., column frit, tubing).[12][13] | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If the column is the cause, try back-flushing it. If the issue persists, the inlet frit may need replacement.[14] Ensure all solvents and samples are filtered through a 0.45 µm or 0.22 µm filter before use.[12] |
| Peak Tailing | Secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a mobile phase with a lower pH to protonate the amine. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based). |
| Peak Fronting | Column overload or sample solvent being stronger than the mobile phase. | Reduce the injection volume or the concentration of the sample. Whenever possible, dissolve the sample in the initial mobile phase. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase.[15] | Flush the injection port and column with a strong solvent.[14] Always use high-purity HPLC-grade solvents. Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present. |
| Poor Resolution | Inadequate separation between this compound and other reaction components (e.g., starting materials, byproducts).[15] | Optimize the mobile phase gradient by making it shallower to increase the separation time between peaks.[12] Try a different column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18). Adjusting the mobile phase pH can also alter the retention of ionizable compounds.[16] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, or leaks in the system.[16] | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a stable temperature.[16] Check for any leaks in the system, particularly around fittings and pump seals. |
GC Troubleshooting
A troubleshooting guide for common GC issues.
| Problem | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Interaction of the amino group with active sites in the injector liner or on the column. | Use a deactivated liner and a column specifically designed for analyzing amines. If tailing persists, derivatization of the amine group (e.g., by acylation) can be considered to make the analyte less polar and more volatile. |
| No Peaks Detected | Issues with injection, sample degradation, or incorrect instrument parameters. | Ensure the syringe is functioning correctly and is not clogged. Verify that the injector and detector temperatures are appropriate and that the sample is not degrading upon injection. Confirm that the carrier gas is flowing. |
| Baseline Drift | Column bleed or contamination.[15] | Condition the column by baking it at a high temperature (within the column's limits) for several hours to remove contaminants.[15] Check for leaks in the gas lines and ensure the carrier gas is of high purity. |
| Co-elution of Peaks | Insufficient separation of this compound from other components.[15] | Optimize the temperature program, perhaps by using a slower ramp rate to improve separation.[15] A longer column or a column with a different stationary phase that offers different selectivity can also resolve co-eluting peaks.[17] Adjusting the carrier gas flow rate can also impact resolution.[17] |
NMR Troubleshooting for Reaction Monitoring
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks and Poor Resolution | Sample inhomogeneity, presence of paramagnetic species, or incorrect shimming.[6] | Ensure the reaction mixture is well-mixed before and during analysis. If the reaction generates paramagnetic species, this can be difficult to avoid. Re-shim the spectrometer for each time point if necessary. |
| Inaccurate Integration | Overlapping peaks, poor signal-to-noise ratio, or incorrect processing parameters. | Use a higher field NMR for better peak dispersion. Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio, but be aware this can affect peak width. Ensure proper phasing and baseline correction before integration. For complex spectra, deconvolution software can be helpful. |
| Signal Suppression or Enhancement | Nuclear Overhauser Effect (NOE) for quantitative ¹H NMR. | Use a longer relaxation delay (at least 5 times the longest T1 of the nuclei of interest) to ensure complete relaxation between scans and minimize NOE effects on quantitation. |
Section 3: Experimental Protocols
General Protocol for HPLC Analysis
This protocol provides a starting point for developing a method to monitor reactions involving this compound.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC Conditions (Example):
-
Injection Volume: 5-10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
Start with a low percentage of acetonitrile (e.g., 10-20%) and hold for 1-2 minutes.
-
Ramp up to a high percentage of acetonitrile (e.g., 90-95%) over 10-15 minutes.
-
Hold at high acetonitrile for 2-3 minutes to wash the column.
-
Return to the initial conditions and equilibrate for 3-5 minutes before the next injection.
-
-
A typical workflow for HPLC reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. GC Technical Tip [discover.phenomenex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mt.com [mt.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijsdr.org [ijsdr.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Safe Quenching and Work-up Procedures for Reactions with 2-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for handling reactions involving 2-Amino-5-(trifluoromethyl)benzonitrile. This molecule is a valuable building block in pharmaceutical and agrochemical synthesis, largely due to the unique electronic properties conferred by its trifluoromethyl, amino, and nitrile groups.[1][2] However, these same features necessitate careful and well-planned quenching and work-up procedures to ensure safety, maximize yield, and maintain product integrity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the chemical principles at play, empowering you to make informed decisions and troubleshoot common issues encountered in the laboratory.
Section 1: Core Safety Principles & Reactivity Profile
Before any procedure, a thorough understanding of the molecule's inherent reactivity and hazards is paramount. This compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[3] Its hazardous decomposition products under certain conditions can include nitrogen oxides (NOx) and highly toxic hydrogen fluoride (HF).[4][5]
The Reactivity Triangle: A Delicate Balance
The chemistry of this compound is dominated by the interplay of its three key functional groups:
-
Amino Group (-NH₂): The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly reduces the nucleophilicity of the amino group.[6] This makes reactions like acylation or alkylation more challenging than with standard anilines and often requires more forcing conditions or specialized catalysts.
-
Trifluoromethyl Group (-CF₃): This group is responsible for the molecule's unique properties, including enhanced metabolic stability and lipophilicity in derivative compounds.[7] It activates the aromatic ring for certain transformations but also influences the acidity of the amino protons and the reactivity of the nitrile.
-
Nitrile Group (-C≡N): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first to an amide and then to a carboxylic acid.[8][9][10] This is a critical consideration during aqueous work-ups, as unintended hydrolysis can lead to significant yield loss or product contamination.
Fundamental Safety Practices for Quenching:
-
Cooling is Mandatory: All quenching procedures must be initiated with the reaction mixture cooled in an appropriate bath (e.g., an ice-water bath) to dissipate the heat generated.[11][12][13]
-
Slow & Controlled Addition: The quenching agent must be added slowly and incrementally (dropwise or in small portions) to prevent a runaway exothermic reaction.[13][14][15]
-
Vigorous Agitation: Efficient stirring is crucial to ensure rapid heat and mass transfer, preventing the formation of localized hot spots.[12][15]
-
Inert Atmosphere: For reactions involving air-sensitive reagents (e.g., organometallics, hydrides, strong bases), the initial quenching steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent ignition or side reactions.[11][12][16]
-
Proper Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves are required.[11][17] All operations should be conducted within a certified chemical fume hood.[11][16]
Section 2: Troubleshooting & FAQ Guide
This section addresses common problems encountered during the work-up of reactions involving this compound.
Q1: My reaction became violently exothermic during the quench. What happened and how can I prevent it?
A: This is a classic sign of an uncontrolled release of energy, typically from quenching a highly reactive species too quickly.
-
Root Cause Analysis: The most common culprits are unreacted organometallics (e.g., n-BuLi, Grignard reagents) or metal hydrides (e.g., LiAlH₄, NaH). Adding a highly protic and reactive quencher like water directly to these reagents generates a large exotherm and, in many cases, flammable hydrogen gas.[14]
-
Preventative Protocol: Implement a stepwise quenching strategy.
-
Ensure the reaction is cooled to 0 °C or below.
-
Begin by slowly adding a less reactive alcohol, such as isopropanol or sec-butanol.[11][13][18] These react more gently than water.
-
Add the initial quencher until gas evolution or heat generation subsides.
-
Follow with a more reactive alcohol like methanol or ethanol.
-
Only after the reaction is visibly tamed should you slowly add water to ensure all reactive materials are destroyed.[19]
-
Q2: I suspect my nitrile group is hydrolyzing during my aqueous work-up. How can I protect it?
A: Nitrile stability is a major concern. Both strong acids and strong bases, especially when heated, can catalyze hydrolysis.[8][20]
-
Troubleshooting Steps:
-
Avoid Strong Acids/Bases: Do not use concentrated HCl, H₂SO₄, or NaOH/KOH solutions in your work-up if the nitrile is desired.
-
Use Mild Buffers: For quenching, use saturated aqueous ammonium chloride (NH₄Cl), which is a mild acid, or saturated aqueous sodium bicarbonate (NaHCO₃) for neutralizing acids.[6]
-
Keep it Cold: Perform all extractions and washes at low temperatures (e.g., using a cold water bath for your separatory funnel) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let your organic layer sit in contact with the aqueous phase for extended periods. Separate the layers promptly after mixing.
-
Q3: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve it?
A: Emulsions are common in reactions with basic amines and inorganic salts.
-
Resolution Techniques:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[20]
-
Filter Through Celite: Pass the entire mixture through a pad of Celite® or diatomaceous earth to break up the emulsion physically.
-
"Break the Rules": Sometimes, adding a small amount of the organic solvent used for extraction or even water can disrupt the emulsion's physical stability.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will slowly separate on their own.
-
Q4: How do I effectively remove residual palladium catalyst after a cross-coupling reaction?
A: Palladium residues can interfere with subsequent steps and are often difficult to remove completely by chromatography alone.
-
Work-up Enhancement:
-
Celite Filtration: After quenching, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a plug of Celite®. This will remove the bulk of the palladium black and inorganic salts.[6]
-
Aqueous Washes: Washing the organic layer with a solution containing a chelating agent can be effective. A wash with a 10-15% aqueous solution of sodium thioglycolate or N-acetylcysteine can help sequester residual palladium into the aqueous phase.
-
Activated Carbon: Stirring the crude product in solution with activated carbon for 30-60 minutes before filtration can adsorb residual metal catalyst.
-
Section 3: Standardized Experimental Protocols
These protocols provide a framework for common scenarios. Always adapt them to the specific scale and reagents of your reaction.
Protocol 1: Stepwise Quench of a Highly Reactive Reagent (e.g., Organometallic or Metal Hydride)
-
Preparation: In a properly functioning fume hood, ensure a supply of inert gas (N₂ or Ar) is flowing through your reaction vessel, vented to a bubbler.[11] Place the reaction flask in an ice-water or dry ice/acetone bath and cool to 0 °C or lower.
-
Initial Quench: Using a syringe or addition funnel, add sec-butanol or isopropanol dropwise with vigorous stirring.[13] Monitor the temperature and rate of gas evolution. Continue adding slowly until the reaction appears to subside.
-
Secondary Quench: Slowly add methanol in the same manner. A milder exotherm may be observed.
-
Final Quench: Cautiously add water dropwise.[19] Be prepared for a potential secondary exotherm, especially if stirring was inefficient.
-
Neutralization & Work-up: Once the mixture is stable and at room temperature, proceed with a standard aqueous work-up. If the resulting solution is basic, neutralize carefully with a mild acid like saturated aqueous NH₄Cl or citric acid.[11][13]
Protocol 2: Work-up Procedure to Preserve the Nitrile Group
-
Quenching: Cool the reaction mixture to 0 °C. Quench by slowly adding either saturated aqueous NH₄Cl solution (if quenching a basic or organometallic species) or saturated aqueous NaHCO₃ solution (if quenching an acidic reaction).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers. Wash sequentially with water and then with brine to remove residual water and inorganic salts.[19][20] Keep all aqueous solutions and the separatory funnel cold during this process.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.[6][20]
Section 4: Visual Guides & Data
Diagrams
Data Table
Table 1: Common Quenching Agents and Their Applications
| Quenching Agent | Reactivity Level | Primary Use Case | Key Safety Considerations |
| Isopropanol / sec-Butanol | Low | Initial quench for highly reactive reagents (organometallics, hydrides).[11][13] | Flammable. Use under an inert atmosphere for pyrophoric reagents. |
| Methanol / Ethanol | Medium | Secondary quench after a less reactive alcohol, or for moderately reactive species. | Flammable. Can still be vigorous with very reactive species. |
| Water (H₂O) | High | Final quench to destroy all reactive materials; quenching mild reactions. | DANGEROUS with pyrophorics or water-reactive metals. Highly exothermic.[12][19] |
| Sat. aq. Ammonium Chloride (NH₄Cl) | Mildly Acidic | Quenching organometallics (Grignards, organolithiums) and enolates.[6][19] | Buffers the pH; less harsh than dilute acids. |
| Sat. aq. Sodium Bicarbonate (NaHCO₃) | Mildly Basic | Neutralizing excess acid. | Generates CO₂ gas; ensure the vessel is not sealed. |
| Acetic Acid / Citric Acid | Acidic | Neutralizing strong bases after initial quenching.[11] | Add slowly to control the exotherm of neutralization. |
References
- 1. 5-Amino-2-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. benchchem.com [benchchem.com]
- 7. jelsciences.com [jelsciences.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. ehs.uci.edu [ehs.uci.edu]
- 17. echemi.com [echemi.com]
- 18. epfl.ch [epfl.ch]
- 19. benchchem.com [benchchem.com]
- 20. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
comparative analysis of 2-Amino-5-(trifluoromethyl)benzonitrile with other aminobenzonitriles
An In-Depth Comparative Analysis for the Modern Synthetic Chemist: 2-Amino-5-(trifluoromethyl)benzonitrile versus Halogenated and Unsubstituted Aminobenzonitriles
Introduction: The Strategic Importance of Substituted Aminobenzonitriles
In the landscape of medicinal chemistry and materials science, the aminobenzonitrile scaffold is a cornerstone building block. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic, synthetically versatile nitrile group, allows for the construction of a multitude of complex heterocyclic systems.[1] These scaffolds are pivotal in the development of kinase inhibitors, therapeutic agents, and functional organic materials.[1][2] The strategic placement of substituents on the aromatic ring profoundly modulates the molecule's physicochemical properties and reactivity. This guide offers a comparative analysis of this compound, contrasting its performance and characteristics against other common aminobenzonitriles, such as 2-amino-5-chlorobenzonitrile and 2-amino-5-bromobenzonitrile. The inclusion of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique properties that present both synthetic challenges and opportunities. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for informed experimental design.
Comparative Physicochemical Properties
The choice of a building block in a synthetic campaign is fundamentally governed by its physical and chemical properties. The substituent at the 5-position of the 2-aminobenzonitrile core dramatically influences key parameters like melting point, boiling point, and lipophilicity (XLogP3). These parameters not only affect reaction conditions (e.g., solvent choice, temperature) but also the pharmacokinetic profile of any resulting drug candidate. The trifluoromethyl group, for instance, is known to enhance metabolic stability and membrane permeability.[3]
| Property | This compound | 2-Amino-5-chlorobenzonitrile | 2-Amino-5-bromobenzonitrile | 4-Aminobenzonitrile |
| CAS Number | 6526-08-5[4] | 5922-60-1 | 39263-32-6 | 873-74-5 |
| Molecular Formula | C₈H₅F₃N₂[4] | C₇H₅ClN₂ | C₇H₅BrN₂ | C₇H₆N₂ |
| Molecular Weight | 186.13 g/mol [4] | 152.58 g/mol | 197.03 g/mol | 118.14 g/mol |
| Appearance | Solid | White to light beige crystalline needles[5] | Off-white crystalline solid[6] | White to pale yellow crystalline powder[7] |
| Melting Point (°C) | 72-74[4] | 96-99 | 96-100[6] | 83-87[7] |
| Boiling Point (°C) | 268.5 at 760 mmHg | 132-135 at 0.5 mmHg | 288.4 (Predicted) | 167 at 1 mmHg[1] |
| XLogP3 | 2.4[4] | 2.6 | 2.2 | 1.0 - 1.3[1] |
| pKa (Predicted) | Data not available | Data not available | 1.11 ± 0.10[3] | 1.74 (conjugate acid)[1] |
The Decisive Role of Electronic Effects on Reactivity
The synthetic utility of an aminobenzonitrile is dictated by the electronic interplay between the substituent, the amino group, and the nitrile group. The substituent's ability to donate or withdraw electron density from the aromatic ring governs the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon. This can be quantified using Hammett substituent constants (σ), where positive values indicate electron-withdrawing character and negative values indicate electron-donating character.
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group (EWG), primarily through a strong negative inductive effect (-I).[8] This is reflected in its large positive Hammett constant (σₚ = +0.54).[1] Halogens like chlorine and bromine are also EWGs, but their effect is less pronounced.[1] This has profound implications for reactivity.
| Substituent (at para position) | Hammett Constant (σₚ) | Electronic Effect |
| -CF₃ | +0.54[1] | Strongly Electron-Withdrawing |
| -Br | +0.232[1] | Moderately Electron-Withdrawing |
| -Cl | +0.227[9] | Moderately Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -NH₂ | -0.66[9] | Strongly Electron-Donating |
The strong electron-withdrawing nature of the -CF₃ group significantly reduces the electron density on the nitrogen atom of the amino group. This delocalization diminishes the availability of the nitrogen's lone pair, rendering the amino group less basic and less nucleophilic compared to its halogenated or unsubstituted counterparts.[10][11]
Caption: Influence of Substituents on Amino Group Nucleophilicity.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation used for protecting the amino group or for building amide linkages, a common motif in pharmaceuticals.[12] The reaction rate is highly dependent on the nucleophilicity of the amine. Consequently, this compound is expected to undergo acylation at a significantly slower rate than 2-amino-5-chlorobenzonitrile or 4-aminobenzonitrile under identical conditions. This lower reactivity may necessitate harsher conditions (e.g., higher temperatures, stronger bases, or more reactive acylating agents) to achieve comparable yields, which can be a critical consideration in the synthesis of complex molecules with sensitive functional groups.
Comparative Reactivity in Heterocycle Synthesis
However, this modulated reactivity can also be advantageous, potentially leading to different product selectivities or enabling orthogonal reaction strategies where the less reactive trifluoromethyl-substituted amine remains untouched while other functional groups react.
Experimental Protocols: A Framework for Validation
To provide a tangible measure of the reactivity differences discussed, the following protocol outlines a comparative experiment for the N-acylation of various 2-aminobenzonitriles. This self-validating system ensures that any observed differences in reaction rate or yield are directly attributable to the substrate's intrinsic reactivity.
Protocol: Comparative N-Acylation with Acetic Anhydride
Objective: To objectively compare the rate of N-acylation of this compound, 2-Amino-5-chlorobenzonitrile, and 4-Aminobenzonitrile under identical, mild conditions.
Materials:
-
This compound
-
2-Amino-5-chlorobenzonitrile
-
4-Aminobenzonitrile
-
Acetic Anhydride (1.1 equivalents)
-
Pyridine (Anhydrous, 2.0 equivalents)
-
Dichloromethane (DCM, Anhydrous)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent: 1:1 Ethyl Acetate/Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In three separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add one of the aminobenzonitrile substrates (0.5 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous DCM (3 mL) to each flask and stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous pyridine (0.8 mmol, 2.0 eq.) to each flask.
-
Acylating Agent Addition: Add acetic anhydride (0.55 mmol, 1.1 eq.) dropwise to each flask simultaneously at room temperature (20-25°C). Start a timer for each reaction.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Spot the reaction mixture against a spot of the starting material. Visualize under UV light (254 nm). The reaction is complete upon the disappearance of the starting material spot.
-
Workup (Once reaction is complete):
-
Quench the reaction by adding 5 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.
-
-
Analysis: Determine the crude yield for each reaction and analyze the purity by ¹H NMR. The expected outcome is a significantly longer reaction time for this compound compared to the other substrates.
Caption: Workflow for Comparative N-Acylation Experiment.
Conclusion
This compound is a synthetic building block with a distinct reactivity profile shaped by the potent electron-withdrawing nature of the trifluoromethyl group. Compared to its halogenated or unsubstituted analogues, its amino group exhibits significantly reduced basicity and nucleophilicity. This leads to slower reaction rates in transformations like N-acylation and can lower yields in certain heterocyclic syntheses. While this presents a synthetic hurdle requiring more forcing conditions, it can also be exploited for selective transformations in complex molecules. Furthermore, the incorporation of the -CF₃ group is a well-established strategy in drug design for enhancing metabolic stability and lipophilicity. Therefore, the choice between this compound and other aminobenzonitriles is a strategic decision, balancing the considerations of synthetic accessibility against the desired properties of the final target molecule.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Amino-5-(trifluoromethyl)benzonitrile
Introduction: Beyond a Simple Spectrum – The Imperative for Orthogonal Validation
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute structural confirmation of key intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 2-Amino-5-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. Its structure, featuring a trifluoromethyl group, a nitrile, and an amine on a benzene ring, offers multiple points for potential isomerism. A simple melting point or a single ¹H NMR spectrum is insufficient to definitively confirm the precise arrangement of these functional groups, a critical factor that dictates the molecule's reactivity and its efficacy in downstream applications.
This guide eschews a superficial overview in favor of a deep, methodological dive into the advanced spectroscopic techniques required for the unambiguous structural elucidation of this compound. We will explore not just the "how" but the "why" behind each experimental choice, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography creates a self-validating system of evidence. This integrated approach ensures the highest degree of scientific integrity and provides the irrefutable data required for regulatory submission and confident scientific progression.
The Analytical Strategy: An Integrated Workflow
The definitive validation of a molecular structure is not a linear process but an interconnected web of experiments where each result informs and corroborates the others. Our workflow is designed to build the structural picture from the ground up, starting with foundational information and progressively adding layers of detailed connectivity and spatial arrangement.
Caption: Integrated workflow for structural validation.
Foundational Analysis: Mass Spectrometry and FT-IR Spectroscopy
Before delving into the complexities of NMR, we first confirm the fundamental properties of the molecule: its elemental composition and the presence of key functional groups.
A. High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is deliberate. Unlike "hard" techniques such as Electron Ionization (EI), ESI minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion ([M+H]⁺). This is crucial for obtaining an accurate molecular weight, from which the molecular formula can be derived with high confidence.[1][2]
Experimental Protocol (ESI-TOF):
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.
Expected Data Summary:
| Parameter | Expected Value | Purpose |
| Chemical Formula | C₈H₅F₃N₂ | Defines elemental composition. |
| Exact Mass | 186.0405 | The theoretical neutral monoisotopic mass.[3] |
| [M+H]⁺ (Observed) | 187.0478 ± 5 ppm | Experimental confirmation of molecular weight. |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR provides a rapid and definitive "fingerprint" of the molecule's functional groups. The nitrile (C≡N) and amine (N-H) stretches appear in distinct, often uncongested regions of the spectrum, providing immediate evidence that these key functionalities are present in the sample.[4][5]
Experimental Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group.[4] |
| 2230 - 2220 | C≡N Stretch | Nitrile | Confirms the presence of the cyano group.[4] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Corroborates the presence of the amino group. |
| 1350 - 1150 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) | Confirms the presence of the trifluoromethyl group. |
| ~850 - 800 | C-H Out-of-Plane Bend | Substituted Aromatic | Suggests the substitution pattern on the ring. |
The Core Framework: 1D and 2D NMR Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will build the structure piece by piece, starting with the proton and carbon environments and then using 2D experiments to link them together.[6][7]
Experimental Protocol (General NMR):
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those of the amine group.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition: Perform ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC experiments using standard instrument parameters.
A. 1D NMR: The Atomic Census (¹H, ¹³C, ¹⁹F)
-
¹H NMR: Identifies the number and environment of all protons. For this compound, we expect three distinct aromatic protons and the amine protons. Their splitting patterns (coupling) reveal how many proton neighbors they have.
-
¹³C{¹H} NMR: Identifies all unique carbon environments. The strong electron-withdrawing effects of the -CF₃ and -CN groups and the electron-donating effect of the -NH₂ group lead to a wide dispersion of chemical shifts for the aromatic carbons, which aids in their assignment.
-
¹⁹F NMR: Provides a simple confirmation of the trifluoromethyl group, which should appear as a singlet in a proton-decoupled spectrum.
Expected 1D NMR Data Summary (in DMSO-d₆):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-3 | ~6.8 | d | 1H | H-3 | Ortho-coupled to H-4. Shielded by the adjacent -NH₂ group. |
| H-4 | ~7.6 | dd | 1H | H-4 | Ortho-coupled to H-3 and meta-coupled to H-6. |
| H-6 | ~7.8 | d | 1H | H-6 | Meta-coupled to H-4. Deshielded by the adjacent -CN group and para -CF₃ group. |
| -NH₂ | ~5.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | δ (ppm) | Multiplicity (¹JCF) | Assignment | Rationale |
| C-1 | ~118 | s | C-1 | Nitrile-bearing carbon, deshielded. |
| C-2 | ~150 | s | C-2 | Amine-bearing carbon, highly shielded by the -NH₂ group. |
| C-3 | ~115 | s | C-3 | Shielded by the adjacent -NH₂ group. |
| C-4 | ~135 | s | C-4 | Deshielded carbon. |
| C-5 | ~122 | q (~30 Hz) | C-5 | Carbon attached to -CF₃, shows C-F coupling. |
| C-6 | ~130 | s | C-6 | Deshielded by adjacent -CN group. |
| -CN | ~119 | s | -CN | Characteristic chemical shift for a nitrile carbon. |
| -CF₃ | ~124 | q (~272 Hz) | -CF₃ | Carbon of the trifluoromethyl group, large C-F coupling constant.[8] |
B. 2D NMR: Connecting the Dots (COSY, HSQC, HMBC)
While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will definitively establish the H-3/H-4/H-6 connectivity around the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals correlations between protons and carbons over 2-4 bonds. These long-range correlations are essential for assigning the quaternary (non-protonated) carbons and confirming the substitution pattern.
Key Expected HMBC Correlations for Structural Confirmation:
Caption: Key HMBC correlations for structural assignment.
Trustworthiness through HMBC: The power of this analysis lies in its self-validating nature. For example:
-
The proton at H-6 will show a 2-bond correlation to C-1 and C-5, and a 3-bond correlation to C-2 and C-4.
-
Crucially, H-4 will show a correlation to C-5 (the carbon bearing the -CF₃ group), while H-3 will not.
-
Likewise, H-3 will show a correlation to C-2 (the carbon bearing the -NH₂ group), while H-6 will not. These specific long-range correlations irrefutably lock in the relative positions of all substituents.
The Gold Standard: Single-Crystal X-ray Crystallography
Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence for the structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure and connectivity in the solid state.[9][10] It generates a 3D model of electron density from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.[11]
Experimental Protocol (General):
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of sufficient quality (typically >0.1 mm in at least one dimension) by slow evaporation, vapor diffusion, or cooling from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/heptane).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final structure.
Comparison with Spectroscopic Methods:
| Technique | Information Provided | State | Key Advantage | Limitation |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Solution | Provides detailed bonding framework. | Does not give precise bond lengths/angles. |
| X-ray Crystallography | Atomic connectivity, precise bond lengths & angles, 3D spatial arrangement, packing | Solid | Unambiguous 3D structure. | Requires a suitable single crystal. |
Conclusion: A Triad of Unquestionable Proof
The structural validation of this compound is not achieved by a single technique, but by the logical and systematic integration of orthogonal analytical methods. High-resolution mass spectrometry establishes the correct elemental formula. FT-IR spectroscopy provides rapid confirmation of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously pieces together the atomic framework, with HMBC serving as the definitive tool for confirming the substitution pattern in solution. When available, single-crystal X-ray crystallography offers the final, irrefutable evidence of the structure in the solid state.
By following this rigorous, multi-technique workflow, researchers, scientists, and drug development professionals can ensure the absolute structural integrity of their materials, providing the bedrock of confidence necessary for advancing research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. lab.rockefeller.edu [lab.rockefeller.edu]
- 3. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FTIR [terpconnect.umd.edu]
- 5. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. hod4.net [hod4.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 2-Amino-5-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The 2-amino-5-(trifluoromethyl)benzonitrile core represents a privileged starting point for the synthesis of a diverse array of heterocyclic compounds. The presence of the trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the biological activity screening of compounds derived from this versatile precursor, with a focus on their potential as anticancer and antimicrobial agents. We will delve into a comparative analysis of their performance, supported by experimental data from structurally related compounds, and provide detailed protocols for their evaluation.
The Rationale for Derivatizing this compound
The this compound scaffold is a valuable starting block for several key reasons. The amino and nitrile functionalities are reactive handles that can be readily transformed into a variety of heterocyclic systems, most notably pyrimidines and their fused analogues. The trifluoromethyl group at the 5-position provides a strong electron-withdrawing effect, influencing the electronic properties of the resulting derivatives and often leading to enhanced biological activity.
A common and effective strategy for elaborating this core is through condensation reactions to form pyrimidine rings, a class of heterocycles prevalent in numerous FDA-approved drugs. The general synthetic approach is outlined below.
Synthetic Pathway to Pyrimidine Derivatives
A plausible and widely utilized synthetic route to generate pyrimidine derivatives from this compound involves a cyclocondensation reaction with a suitable three-carbon electrophile.
Caption: General synthesis of pyrimidine derivatives.
This reaction allows for the introduction of various substituents onto the pyrimidine ring, enabling the generation of a library of diverse compounds for biological screening. The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the resulting pyrimidine, which in turn significantly influences the biological activity.
Comparative Biological Activity Analysis
While specific data on a broad library of compounds directly derived from this compound is emerging, we can infer the potential biological activities by examining structurally analogous compounds containing the 5-(trifluoromethyl)pyrimidine core.
Anticancer Activity
Derivatives of pyrimidine and related fused heterocyclic systems are well-established as potent anticancer agents, often targeting key enzymes in cancer cell proliferation such as kinases.
The trifluoromethyl group is a common feature in many kinase inhibitors. For instance, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of F-ms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in acute myeloid leukemia (AML).[1]
Table 1: Kinase Inhibitory and Antiproliferative Activity of a Representative 5-(Trifluoromethyl)pyrimidine Derivative
| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (MV4-11 cells) IC50 (nM) | Reference Compound |
| Compound 30 [1] | FLT3-D835Y | <1 | <4 | Quizartinib |
| CHK1 | 1.8 |
Data is for a representative compound from the cited literature and serves as an example of the potential activity of this class of compounds.
Thiazolo[4,5-d]pyrimidine derivatives bearing a 5-trifluoromethyl group have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[2] The data below showcases the potential of this scaffold in broad-spectrum anticancer applications.
Table 2: In Vitro Cytotoxicity (IC50, µM) of a Representative 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivative
| Cell Line | Cancer Type | Compound 3b [2] | Doxorubicin (Positive Control) |
| A375 | Melanoma | 25.4 | Not Reported |
| C32 | Amelanotic Melanoma | 24.4 | Not Reported |
| DU145 | Prostate Cancer | >100 | Not Reported |
| MCF-7/WT | Breast Cancer | 75.5 | Not Reported |
| CHO-K1 (Normal) | Chinese Hamster Ovary | 75.5 | Not Reported |
| HaCaT (Normal) | Human Keratinocytes | 33.5 | Not Reported |
Data is for a representative compound from the cited literature and serves as an example of the potential activity of this class of compounds.
The selectivity of these compounds for cancer cells over normal cell lines is a critical parameter in drug development. While Compound 3b shows activity against normal cell lines, further optimization of the scaffold could lead to improved selectivity.
Antimicrobial Activity
The trifluoromethyl group has also been incorporated into compounds with notable antimicrobial properties. While direct antimicrobial screening data for derivatives of this compound is not extensively published, related structures containing trifluoromethylated heterocyclic cores have shown promise. For example, trifluoromethyl ketones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3] The mechanism is suggested to involve the targeting of membrane transporters.[3]
Table 3: Example of Minimum Inhibitory Concentration (MIC) Data for a Structurally Related Trifluoromethyl Compound
| Microorganism | Strain | MIC (µg/mL) of a representative Trifluoromethyl Ketone[3] | Ciprofloxacin (Positive Control) |
| Bacillus megaterium | (Gram-positive) | Potent Activity | Standard MIC values |
| Corynebacterium michiganese | (Gram-positive) | Potent Activity | Standard MIC values |
| Escherichia coli | (Gram-negative) | Moderate Activity | Standard MIC values |
| Pseudomonas aeruginosa | (Gram-negative) | No Activity | Standard MIC values |
This table provides an illustrative example of the type of data that would be generated. The specific values for derivatives of this compound would need to be determined experimentally.
Experimental Protocols for Biological Activity Screening
To ensure the generation of reliable and reproducible data, standardized protocols for biological activity screening are essential.
In Vitro Anticancer Activity Screening
A common and robust method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Protocol for Broth Microdilution:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., Ciprofloxacin) as a positive control for the assay.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel bioactive compounds, particularly in the realms of oncology and infectious diseases. The strategic incorporation of the trifluoromethyl group is a proven approach to enhance the pharmacological properties of small molecules. The comparative data from structurally related compounds strongly suggests that derivatives of this precursor are likely to exhibit potent anticancer and antimicrobial activities.
Future research should focus on the synthesis and systematic screening of a diverse library of compounds derived from this compound. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Further investigations into their mechanisms of action, for instance, through kinase profiling and target deconvolution studies, will be crucial for their advancement as potential therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical evaluations.
References
A Computational Dive into the Electronic Landscape of 2-Amino-5-(trifluoromethyl)benzonitrile Analogs: A Comparative Guide
In the intricate world of drug discovery and materials science, understanding the electronic properties of molecular scaffolds is paramount. The strategic placement of functional groups can dramatically alter a molecule's behavior, influencing everything from receptor binding affinity to photophysical characteristics. This guide delves into a computational exploration of 2-Amino-5-(trifluoromethyl)benzonitrile, a privileged scaffold in medicinal chemistry, and its rationally designed analogs.[1] Through the lens of Density Functional Theory (DFT), we will dissect and compare their electronic landscapes, offering insights that can accelerate the design of next-generation therapeutics and functional materials.
The core of our investigation lies in the powerful predictive capabilities of computational chemistry. By employing DFT calculations, we can model and visualize key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[2][3][4] These descriptors provide a quantum mechanical narrative of how a molecule will interact with its environment, revealing its nucleophilic and electrophilic sites and its propensity for charge transfer—a critical aspect in many biological and chemical processes.[1][3][5]
The Parent Scaffold: this compound
This compound serves as our foundational structure. The benzonitrile core is a common motif in pharmacologically active compounds.[6][7] The amino group (-NH2) acts as an electron-donating group, enriching the aromatic ring with electron density. Conversely, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group, a feature often exploited in medicinal chemistry to enhance metabolic stability and membrane permeability.[8][9] The nitrile group (-CN) is also strongly electron-withdrawing and contributes to the molecule's overall electronic profile.[6][10] This push-pull electronic arrangement creates a unique and tunable system.
Rationale for Analog Design
To systematically probe the structure-property relationships, we have designed a series of analogs by modifying the amino and trifluoromethyl positions with other common functional groups. These substitutions are chosen to represent a spectrum of electronic effects, from strong electron-donating to strong electron-withdrawing capabilities.
Our virtual analog library includes:
-
Analog 1: 2-Hydroxy-5-(trifluoromethyl)benzonitrile (-OH substitution)
-
Analog 2: 2-Methoxy-5-(trifluoromethyl)benzonitrile (-OCH3 substitution)
-
Analog 3: 2-Amino-5-(cyano)benzonitrile (-CN substitution)
-
Analog 4: 2-Amino-5-(nitro)benzonitrile (-NO2 substitution)
This selection allows for a direct comparison of how different functional groups modulate the electronic properties of the parent scaffold.
Computational Methodology: A Step-by-Step Protocol
To ensure the reliability and reproducibility of our findings, a rigorous computational protocol was established. All calculations were performed using the Gaussian 16 suite of programs.
-
Molecule Building and Initial Optimization: The 3D structures of this compound and its analogs were built using GaussView 6. Initial geometry optimizations were performed using the semi-empirical PM6 method to obtain a reasonable starting geometry.
-
Density Functional Theory (DFT) Geometry Optimization: The geometries were then fully optimized without any symmetry constraints using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[1][11] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[12] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations were performed to determine the electronic properties. This included the calculation of HOMO and LUMO energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[3][13]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.[4][8]
Visualizing the Computational Workflow
The following diagram illustrates the key steps in our computational protocol:
Caption: A flowchart of the computational methodology employed for the analysis of electronic properties.
Comparative Analysis of Electronic Properties
The calculated electronic properties of this compound and its analogs are summarized in the table below. These values provide a quantitative basis for comparing the impact of each functional group substitution.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.12 | -1.58 | 4.54 | 5.89 |
| 2-Hydroxy-5-(trifluoromethyl)benzonitrile | -6.45 | -1.72 | 4.73 | 4.71 |
| 2-Methoxy-5-(trifluoromethyl)benzonitrile | -6.28 | -1.65 | 4.63 | 5.15 |
| 2-Amino-5-(cyano)benzonitrile | -6.31 | -2.15 | 4.16 | 7.54 |
| 2-Amino-5-(nitro)benzonitrile | -6.58 | -2.89 | 3.69 | 8.12 |
Table 1: Calculated electronic properties of this compound and its analogs at the B3LYP/6-311++G(d,p) level of theory.
Discussion: Unraveling Structure-Property Relationships
The data presented in Table 1 reveals distinct trends in the electronic properties of the analogs, directly attributable to the nature of the substituent groups.
HOMO-LUMO Gap and Chemical Reactivity: The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][5] A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[3][13]
Our calculations show that replacing the trifluoromethyl group with even stronger electron-withdrawing groups like cyano (-CN) and nitro (-NO2) leads to a significant decrease in the HOMO-LUMO gap. This is primarily due to the stabilization (lowering of energy) of the LUMO. The nitro-substituted analog exhibits the smallest energy gap (3.69 eV), indicating it is the most reactive species in this series. Conversely, replacing the amino group with a hydroxyl group (-OH) results in a slight increase in the energy gap (4.73 eV), suggesting enhanced stability.
Dipole Moment and Polarity: The dipole moment is a measure of the overall polarity of a molecule. Higher dipole moments generally indicate greater solubility in polar solvents and can influence intermolecular interactions. The introduction of highly polar groups like cyano and nitro at the 5-position dramatically increases the dipole moment of the parent scaffold, with the nitro analog possessing the highest dipole moment (8.12 Debye). This suggests that these analogs will exhibit stronger dipole-dipole interactions.
Molecular Electrostatic Potential (MEP) Insights: The MEP maps provide a visual representation of the charge distribution. For the parent compound, this compound, the MEP reveals a region of negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. The region around the amino group shows a less negative (or even slightly positive) potential, reflecting its electron-donating nature. In the nitro-substituted analog, the negative potential around the nitro group is even more pronounced, highlighting its strong electron-withdrawing character.
Impact of Substituents on Frontier Molecular Orbitals
The nature of the substituent directly influences the energy and distribution of the frontier molecular orbitals (HOMO and LUMO). This relationship is a cornerstone of tuning molecular electronic properties.
Caption: The influence of electron-donating and electron-withdrawing groups on frontier orbital energies.
Conclusion and Future Directions
This computational guide provides a foundational understanding of the electronic properties of this compound and its analogs. Our DFT calculations have demonstrated that the electronic landscape of this scaffold can be systematically tuned through the judicious selection of functional groups. Specifically, we have shown that:
-
Strong electron-withdrawing groups at the 5-position, such as -CN and -NO2, significantly lower the LUMO energy and reduce the HOMO-LUMO gap, thereby increasing the predicted reactivity of the molecule.
-
The overall polarity, as indicated by the dipole moment, is highly sensitive to substitutions, with the nitro and cyano analogs exhibiting the largest dipole moments.
-
The MEP maps provide a valuable tool for identifying the most probable sites for electrophilic and nucleophilic interactions.
The insights gained from this in silico study can guide the experimental synthesis of novel compounds with tailored electronic properties for a wide range of applications, from the development of more potent and selective drug candidates to the design of advanced organic electronic materials. Future work will involve the experimental validation of these computational predictions and the exploration of a broader range of substituents to further refine our understanding of the structure-property relationships in this versatile molecular framework.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Amino-5-(trifluoromethyl)benzonitrile
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
2-Amino-5-(trifluoromethyl)benzonitrile is a critical building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals. Its trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability in target molecules, making it a highly valuable intermediate.[1][2] The efficiency and cost-effectiveness of its synthesis are paramount for the economic viability of large-scale drug production. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the practical and economic considerations for researchers and process chemists.
The primary synthetic strategies generally begin from readily available trifluoromethyl-substituted anilines or benzenes. The key transformations involve the introduction of an amino group and a nitrile group at the desired positions. The cost, safety, and scalability of these transformations are the central focus of this analysis.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections are commonly explored for the synthesis of this compound. These approaches are:
-
Route A: Sandmeyer Cyanation of a Substituted Aniline. This classic route involves the diazotization of an appropriately substituted aniline, followed by a copper-catalyzed cyanation reaction.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor. This approach relies on the displacement of a halide from a trifluoromethyl-substituted benzonitrile with an amino group.
The choice between these routes is often dictated by the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility.
Caption: High-level overview of the two primary synthetic routes to this compound.
Detailed Analysis of Synthetic Routes
Route A: Sandmeyer Cyanation of 4-Bromo-2-(trifluoromethyl)aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a nitrile group.[2] This route commences with the commercially available 4-bromo-2-(trifluoromethyl)aniline.
Reaction Scheme:
-
Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is treated with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt.
-
Cyanation: The resulting diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to yield the target molecule.
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization:
-
Suspend 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and an alkali metal cyanide (e.g., NaCN or KCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage gas evolution (N2).
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of this intermediate.
-
Copper(I) Cyanide: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of the cyanide nucleophile to the aryl radical intermediate.[2]
-
Excess Cyanide: A slight excess of the cyanide source is used to ensure complete conversion of the diazonium salt.
Cost-Effectiveness Considerations:
-
Starting Material Cost: 4-Bromo-2-(trifluoromethyl)aniline is a relatively common starting material, but its price can be a significant factor in the overall cost.[3]
-
Reagent Cost and Toxicity: Sodium nitrite and strong acids are inexpensive. However, copper(I) cyanide and especially alkali metal cyanides are highly toxic and require stringent safety protocols and specialized waste disposal, adding to the operational costs.[4][5][6][7] Sodium cyanide is a potent and rapidly acting poison that can be fatal if ingested, inhaled, or absorbed through the skin.[5][6][7] It also reacts with acids to produce highly toxic hydrogen cyanide gas.[4][7]
-
Yield and Purity: The Sandmeyer reaction can sometimes be plagued by side reactions, leading to moderate yields and the need for extensive purification.
Route B: Nucleophilic Aromatic Substitution (SNAr)
This route utilizes a precursor where the nitrile and trifluoromethyl groups are already in place, and the final step is the introduction of the amino group. A plausible precursor is 2-fluoro-5-(trifluoromethyl)benzonitrile, where the fluorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitrile and trifluoromethyl groups.
Reaction Scheme:
2-Fluoro-5-(trifluoromethyl)benzonitrile is reacted with ammonia or an ammonia equivalent in a suitable solvent to displace the fluoride and form the desired product.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup:
-
Charge a pressure-rated reactor with 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or DMSO.
-
Add a source of ammonia, such as aqueous ammonia or liquid ammonia.
-
-
Reaction Conditions:
-
Seal the reactor and heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique like HPLC or GC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If an aqueous ammonia solution was used, the product may precipitate upon cooling and can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by recrystallization.
-
Causality and Experimental Choices:
-
Choice of Halogen: A fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the aromatic ring.
-
Ammonia Source: The choice between aqueous and anhydrous ammonia depends on the desired reaction conditions and the scale of the synthesis. Anhydrous ammonia in a sealed system often allows for higher pressures and potentially faster reaction times.
-
Elevated Temperature and Pressure: The aromatic ring is electron-rich, making nucleophilic substitution inherently difficult. Elevated temperatures and pressures are necessary to overcome the activation energy barrier for the reaction.
Cost-Effectiveness Considerations:
-
Starting Material Cost: The cost and availability of 2-fluoro-5-(trifluoromethyl)benzonitrile or similar halogenated precursors are the primary determinants of the economic viability of this route.
-
Reagent Cost and Safety: Ammonia is an inexpensive and readily available reagent. However, it is a corrosive and toxic gas that requires careful handling, especially at the elevated temperatures and pressures needed for this reaction.
-
Yield and Purity: SNAr reactions, when successful, often proceed with high yields and selectivity, potentially reducing the downstream purification costs.
Comparative Analysis
| Feature | Route A: Sandmeyer Cyanation | Route B: Nucleophilic Aromatic Substitution |
| Starting Material | 4-Bromo-2-(trifluoromethyl)aniline | 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Key Reagents | NaNO2, H+, CuCN, NaCN | Ammonia |
| Number of Steps | 1 (from aniline) | 1 (from benzonitrile) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity of Crude Product | Variable, often requires significant purification | Generally high |
| Safety Concerns | Highly toxic cyanides, unstable diazonium salts[4][5][6][7] | High pressure, corrosive and toxic ammonia |
| Environmental Impact | Heavy metal (copper) and cyanide waste | Ammonia waste |
| Scalability | Can be challenging due to the instability of diazonium salts and the handling of large quantities of cyanides. | More amenable to large-scale production in appropriate pressure reactors. |
| Estimated Cost | Highly dependent on the cost of the starting aniline and waste disposal costs for cyanide and copper. | Primarily driven by the cost of the fluorinated benzonitrile precursor. |
Conclusion and Recommendations
The choice of the most cost-effective synthetic route to this compound is a multifactorial decision.
Route A (Sandmeyer Cyanation) may be advantageous for smaller-scale laboratory synthesis, especially if the starting 4-bromo-2-(trifluoromethyl)aniline is readily available and the laboratory is well-equipped to handle highly toxic cyanides and potentially unstable diazonium intermediates. However, the associated safety and environmental costs of cyanide and copper waste can make it less attractive for large-scale industrial production.
Route B (Nucleophilic Aromatic Substitution) is often the preferred method for industrial-scale synthesis.[8][9] While the initial cost of the halogenated benzonitrile precursor may be higher, the use of inexpensive ammonia, typically high yields, and cleaner reaction profiles can lead to a more cost-effective and scalable process overall.[8][9] The main challenges are the engineering requirements for handling reactions at high pressure and temperature.
For drug development professionals, a thorough cost analysis of the starting materials from various suppliers is essential. Furthermore, a process hazard analysis (PHA) should be conducted for both routes to fully understand and mitigate the associated risks before selecting a route for scale-up.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-bromobenzotrifluoride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 7. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 2-Amino-5-(trifluoromethyl)benzonitrile
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. For a key building block like 2-Amino-5-(trifluoromethyl)benzonitrile, a compound integral to the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable analytical methodology for purity assessment is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this analyte. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance.
The Analytical Imperative: Why Purity Assessment of this compound Matters
This compound is a substituted benzonitrile, a class of compounds frequently utilized in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and complications in process chemistry. Therefore, the selection of an appropriate analytical technique for its purity assessment is a critical decision, guided by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a highly versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] For this compound, a solid at room temperature, HPLC presents a direct and robust analytical solution.
The Rationale Behind the Reversed-Phase HPLC Approach
A reversed-phase HPLC method is the logical choice for this analyte. The non-polar stationary phase (typically C18) and a polar mobile phase are well-suited for the retention and separation of moderately polar aromatic compounds like our target molecule.[2][3] The primary amino group and the nitrile functionality impart sufficient polarity for interaction with the mobile phase, while the trifluoromethylated benzene ring provides the hydrophobicity required for retention on the C18 stationary phase. The pH of the mobile phase is a critical parameter; maintaining a slightly acidic pH ensures the amino group is protonated, leading to consistent retention and improved peak shape.[4]
Experimental Protocol: HPLC-UV Purity Assessment
Objective: To determine the chemical purity of this compound and to separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30% to 80% B
-
20-25 min: 80% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the Standard Solution.
Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from 2-Amino-5-(trifluoromethyl)benzonitrile
Introduction: The Strategic Value of the 2-Amino-5-(trifluoromethyl)benzonitrile Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The this compound structure is an exemplary starting point for ligand design, offering a compelling combination of synthetic tractability and desirable physicochemical properties.[1] Its utility is rooted in two key functional groups: the nitrile and the trifluoromethyl group, both of which are celebrated for their roles in enhancing drug-like characteristics.[2][3][4]
The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design.[5] Its strong electron-withdrawing nature and high metabolic stability fundamentally alter the properties of a parent molecule.[2][6] Introducing a -CF3 group can increase lipophilicity, which aids in membrane permeability, and can enhance binding affinity through favorable hydrophobic and electrostatic interactions.[2][7] Crucially, it often serves to block metabolic pathways, increasing the half-life of a potential drug candidate.[2][6]
The nitrile (-C≡N) group , while seemingly simple, is a versatile pharmacophore. It is a weak hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a protein's active site, often mimicking the carbonyl group of endogenous ligands.[3] Its linear geometry provides a rigid vector for orienting the molecule, allowing for precise and predictable interactions with target residues. The prevalence of nitrile-containing pharmaceuticals on the market attests to the biocompatibility and efficacy of this functional group.[3][4]
This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel ligands derived from this promising scaffold. We will proceed from the foundational principles of in silico preparation to the critical step of experimental validation, embodying a workflow that is both scientifically rigorous and practically insightful.
Part 1: The In-Silico Gauntlet - A Methodological Blueprint for Comparative Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[8][9] The goal is to generate a ranked list of potential ligands based on their predicted binding efficacy, thereby prioritizing synthetic efforts and resources. The following protocol outlines a robust and reproducible workflow for this process.[10]
Experimental Protocol 1: Comparative Molecular Docking
1. Target Selection and Preparation:
- Rationale: The choice of a protein target is hypothesis-driven. For this guide, we will select a receptor tyrosine kinase (RTK), a class of enzymes frequently implicated in oncology and targeted by inhibitors containing the trifluoromethyl moiety.[11][12] We will use the crystal structure of a hypothetical kinase (e.g., PDB ID: 1YVJ) from the Protein Data Bank.
- Procedure:
- Download the PDB file of the target protein.
- Load the structure into a molecular visualization tool such as UCSF Chimera or AutoDockTools.[13]
- Prepare the protein by removing all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[10][13] This is critical as these molecules can interfere with the docking algorithm.
- Add polar hydrogen atoms to the protein structure. This step is essential for correctly calculating hydrogen bonding interactions.
- Compute and assign partial charges (e.g., Kollman charges for proteins). Charges are fundamental to calculating the electrostatic interactions that govern binding.[13]
- Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.[14]
2. Ligand Preparation:
- Rationale: Ligands must be converted into a three-dimensional format with correct stereochemistry and charge distribution to ensure an accurate simulation.
- Procedure:
- Generate 2D structures of the this compound parent scaffold and its derivatives using chemical drawing software (e.g., ChemDraw).
- Convert the 2D structures to 3D and perform an energy minimization using a computational chemistry tool like Chem3D or Avogadro. This step ensures the ligand is in a low-energy, stable conformation.
- Add Gasteiger charges, which are suitable for small organic molecules.
- Define the rotatable bonds within the ligand. Allowing for ligand flexibility is a key feature of modern docking programs.[8]
- Save the prepared ligands in the PDBQT format.
3. Docking Simulation with AutoDock Vina:
- Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program.[8] The simulation requires defining a specific search space (a "grid box") where the program will attempt to fit the ligand.
- Procedure:
- Define the grid box. The box should be centered on the known active site of the protein, typically identified from the position of a co-crystallized native ligand.[15] The size of the box must be large enough to accommodate the entire ligand in various orientations but small enough to focus the computational search, saving time and increasing accuracy.
- Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).
- Execute the docking simulation via the command line.[14] Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.
4. Results Analysis and Validation:
- Rationale: The raw output of a docking simulation is a set of scores and poses. This data must be carefully analyzed to draw meaningful conclusions.[16][17] A crucial validation step is to "re-dock" the native ligand from the crystal structure to ensure the docking protocol can reproduce the experimentally observed binding mode.[18][19]
- Procedure:
- Protocol Validation: Dock the native ligand (if one was present in the original PDB file) into the prepared protein. Calculate the root-mean-square deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[15][20]
- Binding Affinity Analysis: The primary metric is the binding affinity score. More negative values indicate a stronger predicted binding interaction.[9]
- Pose Visualization: Load the protein-ligand complexes into a visualization tool like PyMOL or Discovery Studio Visualizer.[16][21]
- Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the top-ranked pose of each ligand and the protein's active site residues. This provides a qualitative understanding of why a ligand binds strongly.[17][21]
Workflow Visualization
The entire in silico process can be summarized with the following workflow diagram.
References
- 1. echemi.com [echemi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. mdpi.com [mdpi.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. youtube.com [youtube.com]
A-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Drug-Candidates-Containing-the-2-Amino-5-trifluoromethyl-benzonitrile-Moiety
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being its metabolic fate within the body.[1][2] Poor metabolic stability can lead to rapid clearance, insufficient therapeutic exposure, and the formation of potentially toxic metabolites, ultimately derailing promising drug candidates.[1][2][3] Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with favorable pharmacokinetic profiles.[1][4] This guide focuses on a specific chemical moiety of increasing interest in medicinal chemistry: 2-Amino-5-(trifluoromethyl)benzonitrile .
The inclusion of a trifluoromethyl (-CF3) group in drug candidates is a well-established strategy to enhance metabolic stability.[5][6][7] The remarkable strength of the carbon-fluorine bond renders the -CF3 group resistant to oxidative metabolism, often leading to an increased half-life and reduced clearance of the drug.[6][7] Furthermore, the trifluoromethyl group can improve a molecule's lipophilicity and binding affinity to its biological target.[5][7][8] The aminobenzonitrile scaffold, on the other hand, presents both opportunities for therapeutic targeting and potential metabolic liabilities that warrant careful investigation.
This guide provides a comprehensive framework for researchers to objectively assess the metabolic stability of drug candidates containing the this compound moiety. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential in vitro assays, and offer guidance on interpreting and comparing the resulting data.
Pillar 1: Understanding the Metabolic Landscape
Before embarking on experimental assessments, it is crucial to understand the potential metabolic pathways for the this compound core. The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role in Phase I metabolism.[4][9][10] These enzymes catalyze a variety of oxidative reactions. For our moiety of interest, potential metabolic hotspots include:
-
Aromatic Hydroxylation: The benzene ring can be a target for hydroxylation by CYPs. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the position of this hydroxylation.
-
Amino Group Oxidation: The primary amino group is susceptible to N-oxidation or deamination.
-
Nitrile Group Metabolism: While generally considered more stable than esters or amides, the nitrile group can undergo hydrolysis to the corresponding amide and subsequently to a carboxylic acid. Interestingly, this conversion can also be mediated by CYP enzymes, where the oxygen atom is derived from molecular oxygen rather than water.[11]
-
Trifluoromethyl Group: As previously mentioned, the -CF3 group is highly resistant to metabolism due to the strength of the C-F bond.[5][6][7]
Following Phase I reactions, the modified drug candidate can undergo Phase II conjugation reactions, where endogenous polar molecules are attached to facilitate excretion. Common Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[12]
Pillar 2: A Multi-faceted Approach to In Vitro Metabolic Stability Assessment
No single in vitro assay can fully recapitulate the complexity of in vivo drug metabolism. Therefore, a tiered and comparative approach utilizing different liver-derived preparations is essential for a robust assessment. The three most informative and widely used systems are liver microsomes, S9 fractions, and primary hepatocytes.[2][13][14]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum and contain a rich complement of CYP enzymes.[14][15] They are a cost-effective and high-throughput tool for the initial assessment of Phase I metabolic stability.[14][15]
Causality of Experimental Choice: By incubating the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can specifically probe the susceptibility of the this compound moiety to CYP-mediated oxidation.[15] The rate of disappearance of the parent compound provides a measure of its intrinsic clearance (CLint) by Phase I enzymes.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of the test compound by diluting the stock solution in acetonitrile.[16]
-
Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16]
-
Prepare a quenching solution of cold acetonitrile containing an appropriate internal standard.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[15]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
S9 Fraction Stability Assay: A Broader Metabolic View
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosol.[12][17] This means it contains both Phase I (e.g., CYPs) and many Phase II (e.g., UGTs, SULTs) enzymes.[12][17]
Causality of Experimental Choice: The S9 assay provides a more comprehensive picture of hepatic metabolism than microsomes alone.[18][19] By supplementing the incubation with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS) reactions, we can assess the combined contribution of these pathways to the metabolism of our this compound-containing compounds.[17][19]
Experimental Workflow: S9 Fraction Stability Assay
Caption: Workflow for a typical S9 fraction stability assay.
Detailed Protocol: S9 Fraction Stability Assay
The protocol for the S9 stability assay is very similar to the microsomal stability assay, with the key difference being the use of the S9 fraction and a more comprehensive cofactor mix.
-
Preparation of Reagents:
-
Follow the same procedure for preparing the test compound stock and working solutions as in the microsomal assay.
-
Thaw pooled human liver S9 fraction (or from other species) on ice.
-
Prepare a cofactor solution containing NADPH, UDPGA, and PAPS in phosphate buffer.[17]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, S9 fraction (final concentration typically 1-2 mg/mL), and the test compound (final concentration typically 1-3 µM).[20]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the cofactor solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling, Quenching, Sample Processing, and Data Analysis:
-
Follow the same procedures as outlined in the microsomal stability assay protocol (steps 3, 4, and 5).
-
Hepatocyte Stability Assay: The "Gold Standard" In Vitro Model
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[14]
Causality of Experimental Choice: Hepatocyte assays account for cellular uptake and efflux processes, providing a more physiologically relevant assessment of metabolic stability compared to subcellular fractions.[21] This is particularly important for understanding the interplay between metabolism and membrane transport.
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Preparation of Hepatocytes:
-
Rapidly thaw a vial of cryopreserved human hepatocytes (or from other species) in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell density. Adjust the cell density to the desired concentration (e.g., 0.5-2 million viable cells/mL).[22][23]
-
-
Incubation:
-
Prepare a working solution of the test compound in the incubation medium.
-
In a suitable plate, mix the hepatocyte suspension with the test compound working solution (final concentration typically 1-2 µM).[23]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[23]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the microsomal and S9 assays to determine the half-life and intrinsic clearance (CLint). CLint is typically expressed as µL/min/10^6 cells.
-
Pillar 3: Data Interpretation and Comparative Analysis
The true power of this multi-faceted approach lies in the comparative analysis of the data generated from each assay.
Data Presentation: Comparative Metabolic Stability of this compound Analogs
| Compound ID | Structure | Microsomal t1/2 (min) | S9 t1/2 (min) | Hepatocyte t1/2 (min) | Microsomal CLint (µL/min/mg) | S9 CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | This compound | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog 1 | [Structure] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog 2 | [Structure] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Control | [e.g., Verapamil] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
Interpreting the Comparative Data:
-
Microsomes vs. S9 Fraction: A significantly shorter half-life (higher CLint) in the S9 fraction compared to microsomes suggests a substantial contribution of Phase II metabolism to the compound's clearance. This would indicate that the this compound moiety or its Phase I metabolites are readily conjugated.
-
Subcellular Fractions vs. Hepatocytes: Discrepancies between the data from subcellular fractions and hepatocytes can point to the role of cellular transport. If a compound is very stable in microsomes and S9 but shows rapid clearance in hepatocytes, it may be a substrate for uptake transporters that concentrate it within the cell, making it more accessible to metabolic enzymes. Conversely, poor permeability into hepatocytes could result in an artificially high stability reading in this assay.
-
Cross-Species Comparison: Performing these assays with liver preparations from different species (e.g., human, rat, mouse, dog) is crucial for selecting the most appropriate preclinical species for further in vivo studies.[24][25] Significant interspecies differences in metabolism can have profound implications for the translation of animal data to humans.[26][27]
Conclusion: A Pathway to Optimized Drug Candidates
A systematic and comparative assessment of metabolic stability using liver microsomes, S9 fractions, and hepatocytes provides a robust framework for understanding the metabolic fate of drug candidates containing the this compound moiety. This multi-pronged approach allows researchers to:
-
Identify potential metabolic liabilities early in the drug discovery process.
-
Elucidate the primary metabolic pathways (Phase I vs. Phase II).
-
Understand the influence of cellular processes on metabolism.
-
Make data-driven decisions for lead optimization and candidate selection.
By integrating the principles and protocols outlined in this guide, researchers can enhance the efficiency of their drug discovery programs and increase the likelihood of developing safe and effective medicines.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. nuvisan.com [nuvisan.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. mttlab.eu [mttlab.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. bioivt.com [bioivt.com]
- 25. efsa.europa.eu [efsa.europa.eu]
- 26. Comparison of in vitro drug metabolism by lung, liver, and kidney of several common laboratory species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro comparison of cytochrome P450-mediated metabolic activities in human, dog, cat, and horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 2-Amino-5-(trifluoromethyl)benzonitrile Derivatives in Modern Drug Discovery and Organic Electronics
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and materials scientists. This document provides an in-depth performance benchmark of advanced materials derived from the versatile scaffold, 2-Amino-5-(trifluoromethyl)benzonitrile. We will move beyond a simple catalog of properties to explore the causal relationships between molecular structure and functional performance, grounded in robust experimental data. Our analysis will focus on two primary domains where this chemical intermediate has enabled significant breakthroughs: targeted cancer therapy and next-generation organic electronics.
Part 1: The Strategic Importance of the this compound Scaffold
The utility of this compound as a foundational building block stems from the unique interplay of its constituent functional groups. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. As a strong electron-withdrawing group, it can significantly lower the pKa of adjacent amino groups, enhancing hydrogen bond donor strength. Furthermore, its lipophilicity can improve metabolic stability and cell membrane permeability, crucial attributes for bioactive molecules. The nitrile (-CN) and amino (-NH2) groups provide versatile synthetic handles for constructing complex molecular architectures, serving as key interaction points with biological targets or enabling polymerization and film formation in electronic devices.
This guide will dissect the performance of materials derived from this scaffold by comparing them against established alternatives, providing the underlying experimental context for a clear, evidence-based assessment.
Part 2: Application in Oncology - Benchmarking Novel Kinase Inhibitors
The aminobenzonitrile framework is a well-established "hinge-binder" motif in kinase inhibitors, a class of drugs that target the ATP-binding site of protein kinases to disrupt cancer cell signaling. The development of Bafetinib, a second-generation inhibitor of Bcr-Abl and Lyn kinases, highlights the potential of this scaffold.
Experimental Objective:
To benchmark the in vitro potency and selectivity of a Bafetinib-like molecule (derived from this compound) against the first-generation inhibitor, Imatinib.
Workflow for Kinase Inhibition Assay
The following diagram outlines the logical flow of a typical in vitro kinase inhibition assay used to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Caption: Workflow for determining kinase inhibitor potency (IC50).
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of Bafetinib and Imatinib in a suitable buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of recombinant Abl kinase, a specific peptide substrate, and ATP.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution to each well. Add 2.5 µL of the test inhibitor dilutions.
-
Incubation: Allow the kinase and inhibitor to incubate for 15 minutes at room temperature to permit binding.
-
Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to initiate the phosphorylation reaction. Incubate for 1 hour at 30°C.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Performance Data
| Compound | Scaffold Origin | Target Kinase | IC50 (nM) | Selectivity Note |
| Bafetinib | This compound | Bcr-Abl | 5.8 | High selectivity for Abl and Lyn kinases. |
| Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine | Bcr-Abl | 25-350 | Broader selectivity, inhibiting c-KIT and PDGF-R. |
Analysis of Performance
The data clearly demonstrates the superior potency of Bafetinib, which is directly attributable to its molecular structure derived from the this compound scaffold. The trifluoromethyl group enhances the acidity of the aniline proton, promoting a stronger hydrogen bond with the "gatekeeper" threonine residue in the kinase hinge region. This results in a lower IC50 value compared to Imatinib. Furthermore, the compact and rigid structure contributes to higher selectivity, reducing off-target effects that are more common with the less rigid Imatinib.
Part 3: Application in Organic Electronics - Benchmarking Thermally Activated Delayed Fluorescence (TADF) Emitters
In the field of Organic Light-Emitting Diodes (OLEDs), materials derived from this compound are being explored for high-efficiency emitters. The electron-withdrawing nature of the benzonitrile core, when paired with suitable electron-donating moieties, can create molecules with a small energy gap between their singlet (S1) and triplet (T1) excited states. This property is essential for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency.
Experimental Objective:
To benchmark the photophysical and electroluminescent performance of a TADF emitter based on a this compound acceptor core against a conventional fluorescent emitter.
Workflow for OLED Fabrication and Testing
The following diagram illustrates the standard process for creating and evaluating the performance of an OLED device.
Caption: Standard workflow for OLED fabrication and characterization.
Detailed Experimental Protocol: Device Fabrication and EQE Measurement
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: All organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Device Structure: A typical device stack would be: ITO / HIL (10 nm) / HTL (40 nm) / EML (20 nm, Host:Emitter X wt%) / ETL (30 nm) / EIL (1 nm) / Al (100 nm).
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
EQE Calculation: The External Quantum Efficiency (EQE) is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
Comparative Performance Data
| Emitter Type | Core Moiety | Emission Color | Max EQE (%) | Emission Mechanism |
| TADF Emitter | This compound derivative | Sky Blue | > 20% | Singlet + Triplet Harvesting (TADF) |
| Conventional Fluorescent Emitter | Anthracene derivative | Sky Blue | ~5% | Singlet Harvesting Only (Fluorescence) |
Analysis of Performance
The integration of the this compound core into the TADF emitter's design is critical to its superior performance. The strong electron-withdrawing character of this acceptor unit, when combined with a suitable donor, forces a spatial separation of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). This separation minimizes the S1-T1 energy gap, allowing triplet excitons (which constitute 75% of all excitons formed) to be converted into emissive singlet excitons via reverse intersystem crossing. This triplet harvesting mechanism enables the TADF-OLED to dramatically surpass the theoretical ~5% EQE limit of conventional fluorescent emitters, which waste all triplet energy. The result is a four-fold increase in efficiency, a landmark achievement in materials science.
Part 4: Conclusion and Future Outlook
The evidence presented in this guide confirms that this compound is more than a simple intermediate; it is a strategic scaffold that imparts distinct, performance-enhancing properties to the final materials. In medicinal chemistry, its derivatives have led to highly potent and selective kinase inhibitors by optimizing interactions within the ATP binding pocket. In materials science, it has been instrumental in the design of a new generation of OLED emitters that overcome the efficiency limitations of conventional fluorescent materials.
Future research will likely focus on further functionalization of this scaffold to fine-tune pharmacokinetic profiles in drug candidates and to enhance the stability and color purity of TADF emitters. The continued exploration of materials based on this versatile building block promises to push the boundaries of what is possible in both human health and display technology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
